KSI-3716
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPDOIKTMCJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of KSI-3716 in Bladder Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-3716 has emerged as a promising therapeutic agent in the context of bladder cancer, particularly in cases resistant to conventional chemotherapy. This small molecule inhibitor targets a critical oncogenic pathway, offering a novel strategy for intervention. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy in bladder cancer models. The information is presented to support further research and drug development efforts in this area.
Core Mechanism: Inhibition of the c-Myc/MAX Complex
This compound functions as a potent inhibitor of the c-Myc transcription factor.[1][2][3][4][5] Its primary mechanism involves the disruption of the heterodimerization of c-Myc with its obligate partner, MAX (Myc-associated factor X). This interaction is fundamental for c-Myc's ability to bind to specific DNA sequences known as E-boxes within the promoter regions of its target genes. By blocking the formation of the c-Myc/MAX complex, this compound effectively prevents its binding to DNA, thereby inhibiting the transcription of a host of genes crucial for cancer cell proliferation, growth, and metabolism.[4][5]
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound culminates in the suppression of bladder tumor growth through the inhibition of the c-Myc pathway. The following diagram illustrates the key molecular events.
Caption: Mechanism of this compound in bladder cancer cells.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound in bladder cancer.
Table 1: In Vitro Inhibition of c-Myc Activity by this compound
| Parameter | Cell Lines | Concentration / IC50 | Reference |
| Inhibition of c-Myc/MAX Complex Formation | - | IC50 = 0.84 µM | [5] |
| Inhibition of c-Myc Transcriptional Activity | Ku19-19, T24, MBT-2 | As low as 1 µM | [4][5] |
| Reduction in c-Myc Target Gene Promoter Activity (5 µM) | Ku19-19 | ~6-fold reduction | [2] |
| T24 | ~3.5-fold reduction | [2] | |
| MBT-2 | ~4.5-fold reduction | [2] |
Table 2: Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment Duration | Concentration | % Inhibition of Cell Survival | Reference |
| Ku19-19 | 12 hours | 3 µM | 30% | [2] |
| T24 | 12 hours | 3 µM | 30% | [2] |
| Ku19-19 | 48 hours | 3-10 µM | 60-75% | [2] |
| T24 | 48 hours | 3-10 µM | 60-75% | [2] |
| KU19-19/GEM (Gemcitabine-resistant) | Not specified | 2 µM | 85% | [1][2] |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Murine orthotopic bladder xenografts | Intravesical instillation | 5 mg/kg | Significant suppression of tumor growth | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay was utilized to demonstrate the direct inhibitory effect of this compound on the binding of the c-Myc/MAX complex to its DNA target.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Protocol Steps:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box consensus sequence is labeled with biotin.
-
Binding Reaction: Recombinant c-Myc and MAX proteins are incubated with the biotinylated E-box probe in a binding buffer. This compound at various concentrations or a vehicle control is added to the reaction.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: The DNA-protein complexes are transferred to a nylon membrane and detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. A decrease in the shifted band corresponding to the c-Myc/MAX/DNA complex in the presence of this compound indicates inhibition.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were performed to confirm that this compound inhibits the binding of c-Myc to the promoter regions of its target genes within intact cells.
Protocol Steps:
-
Cross-linking: Bladder cancer cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for c-Myc, or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the captured complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known c-Myc target genes (e.g., CCND2, CDK4, hTERT). A reduction in the amount of precipitated target DNA in this compound-treated cells compared to control cells indicates inhibition of c-Myc binding.
Luciferase Reporter Assay
This assay quantifies the effect of this compound on c-Myc-mediated transcriptional activity.
References
- 1. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. rupress.org [rupress.org]
In-Depth Technical Guide: The Molecular Target of KSI-3716
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSI-3716 is a potent small molecule inhibitor of the proto-oncogene c-Myc. Its primary molecular target is the c-MYC/MAX heterodimer complex. This compound exerts its anticancer effects by directly interfering with the ability of this complex to bind to DNA, thereby inhibiting the transcription of c-Myc target genes essential for cell proliferation, growth, and metabolism. This guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols of the key experiments used for its characterization.
The Molecular Target: c-Myc
c-Myc is a transcription factor that plays a pivotal role in regulating the expression of a vast array of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and cellular transformation.[1] In many human cancers, including bladder cancer, the c-MYC gene is frequently amplified, leading to the overexpression of the c-Myc protein.[2][3] This overexpression drives tumorigenesis, making c-Myc an attractive target for cancer therapy.
The c-Myc protein itself does not bind to DNA effectively. Instead, it forms a heterodimer with another protein called MAX (Myc-associated factor X). This c-MYC/MAX complex then binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of its target genes, thereby activating their transcription.
Mechanism of Action of this compound
This compound is a c-Myc inhibitor that functions by disrupting the interaction between the c-MYC/MAX heterodimer and its DNA target.[1][4] By preventing this binding, this compound effectively blocks the transcriptional activation of c-Myc target genes.[4] This leads to a cascade of downstream effects, including:
-
Decreased expression of cell cycle regulators: Key target genes of c-Myc that are downregulated by this compound include Cyclin D2 and CDK4, which are crucial for the G1/S transition in the cell cycle.[4]
-
Inhibition of telomerase activity: this compound reduces the expression of hTERT (human telomerase reverse transcriptase), the catalytic subunit of telomerase, which is essential for maintaining telomere length and enabling immortalization in cancer cells.[4]
-
Induction of cell cycle arrest: By inhibiting the expression of genes required for cell cycle progression, this compound causes bladder cancer cells to arrest in the G0/G1 phase of the cell cycle.[4][5]
-
Induction of apoptosis: The inhibition of c-Myc's pro-proliferative and anti-apoptotic functions by this compound ultimately leads to programmed cell death (apoptosis) in cancer cells.[4][5]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-MYC/MAX Complex Formation) | 0.84 µM | In vitro | [1] |
| Inhibition of c-MYC Transcriptional Activity | Effective at ≥ 1 µM | Bladder Cancer Cells | [4] |
| Inhibition of Cell Survival (Gemcitabine-Resistant KU19-19/GEM cells) | 85% inhibition at 2 µM | KU19-19/GEM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Myc signaling pathway and the experimental workflow used to characterize the molecular target of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the molecular target and mechanism of action of this compound. These protocols are based on the studies conducted by Jeong KC, et al. (2014) and Seo HK, et al. (2014).
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To determine if this compound directly inhibits the binding of the c-MYC/MAX complex to its DNA consensus sequence in vitro.
-
Methodology:
-
Recombinant human c-Myc and MAX proteins are incubated together to allow for heterodimer formation.
-
A biotin-labeled double-stranded DNA probe containing the c-Myc/MAX binding consensus sequence (E-box) is added to the protein mixture.
-
Varying concentrations of this compound are added to the binding reactions.
-
The reactions are incubated to allow for protein-DNA binding.
-
The samples are resolved on a non-denaturing polyacrylamide gel.
-
The DNA is transferred to a nylon membrane and detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
A decrease in the shifted band corresponding to the c-MYC/MAX/DNA complex in the presence of this compound indicates inhibition of binding.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To confirm that this compound inhibits the binding of c-Myc to the promoter regions of its target genes within intact cells.
-
Methodology:
-
Bladder cancer cells (e.g., KU19-19, T24) are treated with this compound or a vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to c-Myc is used to immunoprecipitate the c-Myc-bound chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative real-time PCR (qPCR) is performed on the purified DNA using primers specific for the promoter regions of known c-Myc target genes (e.g., CCND2, CDK4, hTERT).
-
A reduction in the amount of immunoprecipitated target gene promoter DNA in this compound-treated cells compared to control cells indicates that the inhibitor blocks c-Myc binding to these promoters in a cellular context.
-
Transcription Reporter Assay
-
Objective: To measure the effect of this compound on the transcriptional activity of c-Myc.
-
Methodology:
-
Bladder cancer cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box elements and a control plasmid expressing Renilla luciferase (for normalization).
-
The transfected cells are treated with various concentrations of this compound.
-
After an incubation period, the cells are lysed, and the luciferase and Renilla luciferase activities are measured using a luminometer.
-
A dose-dependent decrease in the normalized luciferase activity in the presence of this compound demonstrates the inhibition of c-Myc-mediated transcription.
-
Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR)
-
Objective: To quantify the changes in the mRNA levels of c-Myc target genes following treatment with this compound.
-
Methodology:
-
Bladder cancer cells are treated with this compound or a vehicle control for a specified time.
-
Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using the cDNA as a template and primers specific for c-Myc target genes (CCND2, CDK4, hTERT) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression of the target genes is calculated using the ΔΔCt method. A significant decrease in the mRNA levels of target genes in this compound-treated cells confirms the downstream effect of inhibiting c-Myc's transcriptional activity.
-
Cell Cytotoxicity and Proliferation Assays
-
Objective: To assess the effect of this compound on the viability and proliferation of bladder cancer cells.
-
Methodology (Cell Cytotoxicity):
-
Bladder cancer cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound for various time points (e.g., 12, 24, 48 hours).
-
Cell viability is measured using a colorimetric assay such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.
-
-
Methodology (EdU Incorporation Assay):
-
Cells are treated with this compound.
-
5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cell culture medium. EdU is incorporated into newly synthesized DNA during the S-phase.
-
The cells are fixed, permeabilized, and the incorporated EdU is detected via a click chemistry reaction with a fluorescently labeled azide.
-
The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry, providing a measure of DNA synthesis and cell proliferation.
-
Cell Cycle and Apoptosis Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution and apoptosis induction.
-
Methodology (Cell Cycle Analysis):
-
Bladder cancer cells are treated with this compound for a defined period.
-
The cells are harvested, fixed in cold ethanol, and treated with RNase A.
-
The cells are stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.
-
The DNA content of individual cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.
-
-
Methodology (Apoptosis Analysis):
-
Cells are treated with this compound.
-
The cells are harvested and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Conclusion
This compound is a well-characterized inhibitor of the c-Myc oncoprotein. Its molecular target is the c-MYC/MAX heterodimer, and it acts by preventing this complex from binding to the E-box elements in the promoters of its target genes. This leads to the downregulation of genes essential for cell cycle progression and survival, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The experimental evidence robustly supports this mechanism of action, positioning this compound as a promising therapeutic agent for c-Myc-driven malignancies such as bladder cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Staining with PI: Detergent Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Unveiling the Pharmacological Profile of KSI-3716: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the pharmacological properties of KSI-3716, a small molecule inhibitor of the c-Myc oncoprotein. This guide synthesizes available data on its mechanism of action, preclinical efficacy in bladder cancer models, and the experimental methodologies used to elucidate its function.
Core Pharmacological Properties
This compound is a potent small molecule inhibitor of c-Myc, a transcription factor frequently dysregulated in human cancers.[1][2][3] Its primary mechanism of action is the disruption of the c-MYC/MAX protein-protein interaction, which is essential for c-Myc's transcriptional activity. By preventing the formation of the c-MYC/MAX heterodimer, this compound effectively blocks the binding of this complex to the promoters of c-Myc target genes.[2][4] This inhibition of transcriptional activity leads to a cascade of downstream effects, ultimately suppressing cancer cell proliferation.[2]
Quantitative Analysis of In Vitro Activity
This compound has demonstrated dose-dependent inhibitory effects on the formation of the c-MYC/MAX complex. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.84 μM | In vitro complex formation assay | [5] |
Preclinical Efficacy in Bladder Cancer
The primary focus of preclinical research on this compound has been its potential as a therapeutic agent for bladder cancer, particularly in the context of intravesical administration.[2][3][4]
Cellular Effects
In bladder cancer cell lines, this compound exerts significant cytotoxic effects by inducing cell cycle arrest and apoptosis.[2][4] Treatment with this compound leads to a marked decrease in the expression of key c-Myc target genes involved in cell cycle progression, such as cyclin D2 and CDK4, as well as the human telomerase reverse transcriptase (hTERT).[2]
In Vivo Studies
In a murine orthotopic bladder cancer xenograft model, intravesical instillation of this compound at a dose of 5 mg/kg significantly suppressed tumor growth.[2] This localized treatment approach demonstrated minimal systemic toxicity, highlighting a potential advantage for clinical applications.[2] Furthermore, this compound has shown efficacy in gemcitabine-resistant bladder cancer cells, suggesting its potential utility in overcoming chemotherapy resistance.[1]
Signaling Pathway Modulation
This compound directly targets a critical node in oncogenic signaling. The following diagram illustrates the established mechanism of action of this compound within the c-Myc signaling pathway.
Experimental Protocols
The following sections outline the key experimental methodologies employed in the characterization of this compound. While specific, detailed protocols for this compound are not publicly available, this section describes the general procedures based on the published research.[2][4]
Cell Viability and Cytotoxicity Assays
To assess the effect of this compound on bladder cancer cell viability, standard cell cytotoxicity assays were performed.
Methodology:
-
Bladder cancer cell lines (e.g., Ku19-19 and T24) were seeded in 96-well plates.
-
After cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound.
-
Cells were incubated for specified durations (e.g., 12, 24, and 48 hours).
-
Cell viability was assessed using a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay.
-
Data were analyzed to determine the dose- and time-dependent effects on cell survival.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was utilized to confirm that this compound disrupts the binding of the c-MYC/MAX complex to its DNA target sequence.
General Protocol:
-
Nuclear extracts containing c-Myc and MAX proteins were prepared from bladder cancer cells.
-
A DNA probe containing the E-box consensus sequence was labeled, typically with a radioisotope or a fluorescent dye.
-
The labeled probe was incubated with the nuclear extract in the presence or absence of varying concentrations of this compound.
-
The protein-DNA complexes were resolved by non-denaturing polyacrylamide gel electrophoresis.
-
The gel was visualized to detect the shift in the mobility of the labeled probe, with a reduction in the shifted band indicating inhibition of DNA binding.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were performed to demonstrate that this compound inhibits the association of c-Myc with the promoters of its target genes in intact cells.
General Protocol:
-
Bladder cancer cells were treated with this compound or a vehicle control.
-
Protein-DNA complexes were cross-linked using formaldehyde.
-
The chromatin was sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to c-Myc was used to immunoprecipitate the c-Myc-bound chromatin fragments.
-
The cross-links were reversed, and the DNA was purified.
-
Quantitative PCR (qPCR) was performed using primers specific for the promoter regions of known c-Myc target genes (e.g., CCND2, CDK4, hTERT) to quantify the amount of immunoprecipitated DNA. A decrease in the amount of amplified DNA in this compound-treated cells compared to the control indicates reduced c-Myc binding.
Transcription Reporter Assay
A reporter gene assay was used to quantify the effect of this compound on c-Myc-mediated transcriptional activation.
General Protocol:
-
Bladder cancer cells were co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple c-Myc binding sites (E-boxes) and a control plasmid for normalization.
-
The transfected cells were treated with different concentrations of this compound.
-
After a suitable incubation period, cell lysates were prepared, and luciferase activity was measured.
-
A dose-dependent decrease in luciferase activity in the presence of this compound would indicate inhibition of c-Myc transcriptional activity.
Pharmacokinetics and Off-Target Profile
Currently, there is a lack of publicly available data on the specific pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion) and the off-target profile of this compound. For a comprehensive understanding of its therapeutic potential and potential side effects, further studies are warranted in these areas. General approaches to assess these parameters for small molecule inhibitors include in vitro metabolism studies, in vivo pharmacokinetic studies in animal models, and broad-panel kinase and receptor screening assays to identify potential off-target interactions.
Conclusion
This compound is a promising c-Myc inhibitor with demonstrated preclinical activity against bladder cancer, including chemoresistant models. Its mechanism of action, involving the direct inhibition of the c-MYC/MAX interaction, is well-supported by in vitro and cellular assays. While the available data provides a strong foundation for its potential as a therapeutic agent, further investigation into its pharmacokinetic properties and off-target effects is crucial for its continued development and potential translation to the clinic. This technical guide provides a comprehensive summary of the current knowledge on this compound to aid researchers in the fields of oncology and drug discovery.
References
- 1. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of KSI-3716 on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of KSI-3716, a potent c-Myc inhibitor, on cell proliferation. The following sections detail the compound's mechanism of action, summarize key quantitative data from cell-based assays, and provide comprehensive experimental protocols for the methodologies cited.
Core Mechanism of Action
This compound is a small molecule inhibitor that disrupts the crucial interaction between the c-MYC and MAX proteins, preventing this complex from binding to the promoters of its target genes.[1][2][3] This inhibition of transcriptional activity leads to a marked decrease in the expression of genes essential for cell cycle progression and proliferation, such as cyclin D2, CDK4, and hTERT.[1][2][3][4] The downstream effects on cancer cells include the induction of cell cycle arrest and apoptosis, ultimately leading to a reduction in cell viability and proliferation.[1][2][3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting cell proliferation.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across various bladder cancer cell lines. The tables below summarize the key findings from in vitro studies.
Table 1: Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Inhibition of Cell Survival (%) |
| Ku19-19 | 3 | 12 | 30 |
| T24 | 3 | 12 | 30 |
| Ku19-19 | 3-10 | 48 | 60-75 |
| T24 | 3-10 | 48 | 60-75 |
| SV-HUC1 (immortalized) | Not specified | Not specified | Less inhibited than cancer cell lines |
Data sourced from a study on the intravesical instillation of this compound.[2]
Table 2: Efficacy of this compound in Gemcitabine-Resistant Bladder Cancer Cells
| Cell Line | Concentration (µM) | Effect |
| KU19-19/GEM | 2 | 85% inhibition of cell survival |
| KU19-19/GEM | 2 | Marked inhibition of DNA synthesis (EdU assay) |
This data highlights the potential of this compound in treating drug-resistant cancers.[5]
Table 3: Effect of this compound on c-MYC Transcriptional Activity
| Cell Line | Concentration (µM) | Reduction in Promoter Activity (Fold) |
| Ku19-19 | 5 | ~6 |
| T24 | 5 | 3.5 |
| MBT-2 | 5 | 4.5 |
These results demonstrate the dose-dependent inhibition of c-MYC's transcriptional function by this compound.[2]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on descriptions from published studies.[2][3][5]
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the effect of this compound on the viability of cancer cells.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., Ku19-19, T24) in 96-well plates at a density of 3 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0 to 25 µM).[1] Include a solvent control group.
-
Incubation: Incubate the plates for the desired time periods (e.g., 12, 24, or 48 hours).[1][2]
-
Viability Assessment: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.[5] This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure the luminescent signal using a plate reader. Calculate the percentage of cell survival relative to the solvent-treated control cells.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for DNA Synthesis
This assay is used to quantify the inhibition of DNA synthesis, a hallmark of cell proliferation.[2][3][5]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with this compound as described in the cell viability assay protocol.
-
EdU Labeling: Following treatment for a specified duration (e.g., 6 hours), add 10 µM EdU to each well and incubate for an additional 18 hours.[5]
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a solution of 0.1% Triton X-100 in phosphate-buffered saline (PBS).[5]
-
EdU Detection: Detect the incorporated EdU using a Click-iT® EdU assay kit, which involves a reaction with an Alexa Fluor®-conjugated azide.[5]
-
Imaging and Analysis: Visualize the fluorescently labeled cells using a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of DNA synthesis.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptosis (sub-G0/G1 population).[2][3]
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound as previously described. After the incubation period, harvest the cells by trypsinization.
-
Fixation: Wash the harvested cells and fix them in ice-cold 70% ethanol.[5]
-
Staining: Stain the fixed cells with a solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/ml) and RNase A (e.g., 100 U).[5] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the sub-G0/G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. A decrease in the S-phase population and an increase in the sub-G0/G1 fraction are indicative of the anti-proliferative and pro-apoptotic effects of this compound.[2]
Conclusion
The in vitro data strongly support the role of this compound as a potent inhibitor of cell proliferation in cancer cells, particularly in bladder cancer models. Its mechanism of action, centered on the inhibition of the c-MYC/MAX complex, leads to a significant reduction in the transcription of genes vital for cell cycle progression. The provided experimental protocols offer a framework for the continued investigation of this compound and other c-Myc inhibitors in preclinical research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. auajournals.org [auajournals.org]
- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The c-Myc Inhibitor KSI-3716: A Technical Guide to its Apoptotic Induction in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-Myc is a critical regulator of cellular proliferation and is frequently dysregulated in a myriad of human cancers, making it a prime target for therapeutic intervention. KSI-3716, a small molecule inhibitor, has emerged as a potent antagonist of the c-Myc/MAX protein-protein interaction, a crucial step in the transcriptional activation of c-Myc target genes. This technical guide provides an in-depth analysis of this compound's role in inducing apoptosis in cancer cell lines, with a particular focus on bladder cancer. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction
The c-Myc transcription factor, when dimerized with its partner MAX, binds to E-box sequences in the promoter regions of its target genes, driving the expression of proteins essential for cell cycle progression, metabolism, and protein synthesis. In cancer, the overexpression or aberrant activation of c-Myc leads to uncontrolled cellular proliferation and tumorigenesis. This compound is a small molecule designed to specifically disrupt the c-Myc/MAX heterodimerization, thereby inhibiting its DNA binding and transcriptional activity. This mode of action leads to the downregulation of c-Myc target genes, culminating in cell cycle arrest and apoptosis in cancer cells. This guide will explore the molecular mechanisms and cellular consequences of this compound treatment in cancer cell lines.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the formation of the c-Myc/MAX transcriptional complex. This has been demonstrated to occur in a dose-dependent manner, with an IC50 value of 0.84 µM for the disruption of c-Myc/MAX binding to target gene promoters[1]. By preventing this interaction, this compound effectively silences the expression of c-Myc target genes that are critical for cell proliferation and survival, such as cyclin D2, CDK4, and hTERT[1][2][3][4]. The suppression of these key cellular regulators ultimately pushes the cancer cells towards a state of cell cycle arrest and programmed cell death, or apoptosis.
Quantitative Analysis of this compound-Induced Cytotoxicity and Apoptosis
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various bladder cancer cell lines. The following tables summarize the key findings from in vitro studies.
Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Survival | Reference |
| Ku19-19 | 3 | 12 | 30% | [2] |
| T24 | 3 | 12 | 30% | [2] |
| Ku19-19 | 3 - 10 | 48 | 60% - 75% | [2] |
| T24 | 3 - 10 | 48 | 60% - 75% | [2] |
| KU19-19/GEM (gemcitabine-resistant) | 2 | Not Specified | 85% | [5] |
Induction of Apoptosis by this compound
Flow cytometry analysis has shown a dose-dependent increase in the sub-G0/G1 cell population in bladder cancer cells treated with this compound, which is indicative of apoptosis[2]. Further confirmation of apoptosis is provided by the detection of cleaved Poly (ADP-ribose) polymerase (PARP) and caspase-3, key executioners of the apoptotic cascade[2][5].
Signaling Pathways of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a direct consequence of its inhibition of the c-Myc/MAX complex. The downstream signaling cascade involves the intrinsic mitochondrial pathway of apoptosis.
c-Myc Inhibition and Downstream Effects
The inhibition of c-Myc by this compound leads to a decrease in the transcription of genes that promote cell cycle progression and an increase in the expression of pro-apoptotic proteins.
Caption: Mechanism of action of this compound.
Apoptotic Signaling Cascade
The inhibition of c-Myc by this compound is thought to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Apoptotic signaling pathway induced by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., T24, Ku19-19, MBT-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo®) or hemocytometer
-
Plate reader for luminescence or microscope
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, assess cell viability. For luminescent assays, add the reagent according to the manufacturer's instructions and measure luminescence. For manual counting, trypsinize the cells, stain with trypan blue, and count using a hemocytometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. auajournals.org [auajournals.org]
- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Understanding the Binding Affinity and Mechanism of Action of KSI-3716, a c-Myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of KSI-3716, a potent inhibitor of the c-Myc oncoprotein. The following sections detail the quantitative binding data, experimental methodologies employed in its characterization, and visual representations of its role in cellular signaling and experimental workflows.
Core Concept: Inhibition of the c-Myc/Max Complex
This compound is a small molecule inhibitor that functions by disrupting the crucial interaction between the c-Myc protein and its obligate heterodimerization partner, Max.[1] This dimerization is a prerequisite for c-Myc to bind to E-box sequences in the promoters of its target genes, thereby activating their transcription. By blocking the formation of the functional c-Myc/Max complex on target gene promoters, this compound effectively abrogates the oncogenic signaling driven by c-Myc.[2][3][4] This leads to a cascade of downstream effects, including the suppression of cell cycle progression and the induction of apoptosis in cancer cells.[2][3]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data available for this compound's activity against c-Myc.
| Parameter | Value | Cell Line/System | Description | Reference |
| IC50 | 0.84 µM | Cell-free | Concentration required to inhibit 50% of the c-Myc/Max complex formation with target gene promoters. | [2] |
| Effective Concentration | ≥ 1 µM | Bladder Cancer Cells | Concentration at which inhibition of c-Myc mediated transcriptional activity is observed. | [3] |
| Cell Survival Inhibition | 85% inhibition at 2 µM | KU19-19/GEM (Gemcitabine-resistant bladder cancer cells) | Demonstrates potent cytotoxic effects even in drug-resistant cell lines. | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated.
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
References
- 1. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The c-Myc Inhibitor KSI-3716: A Technical Guide to its Impact on Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of KSI-3716, a small molecule inhibitor of the c-Myc oncoprotein. The focus of this document is to detail the impact of this compound on the expression of c-Myc target genes, presenting quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: Targeting the c-Myc Oncogene
The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] this compound has emerged as a potent inhibitor of c-Myc, functioning by disrupting the formation of the c-Myc/MAX heterodimer complex, which is essential for its binding to the E-box DNA sequence in the promoter regions of its target genes.[1][3] This guide delves into the specific downstream effects of this inhibition on key target genes involved in cell cycle progression.
Quantitative Analysis of c-Myc Target Gene Expression
This compound has been demonstrated to significantly reduce the transcriptional activity of c-Myc. In bladder cancer cell lines, treatment with this compound leads to a marked decrease in the expression of several critical c-Myc target genes.[1] The following tables summarize the quantitative data on the effect of this compound on c-Myc-mediated transcriptional activity and the expression of its downstream targets.
Table 1: Effect of this compound on c-Myc-Mediated Transcriptional Activity [1]
| Cell Line | This compound Concentration (µM) | Fold Reduction in Promoter Activity |
| Ku19-19 | 5 | ~6.0 |
| T24 | 5 | ~3.5 |
| MBT-2 | 5 | ~4.5 |
Table 2: Qualitative Effect of this compound on c-Myc Target Gene mRNA Levels [1]
| Target Gene | Function | Effect of this compound Treatment |
| Cyclin D2 | Cell cycle progression (G1 phase) | Markedly decreased |
| CDK4 | Cell cycle progression (G1 phase) | Markedly decreased |
| hTERT | Telomere maintenance, cellular immortalization | Markedly decreased |
Note: Specific quantitative fold-change data for individual mRNA levels from qRT-PCR were not available in the public abstracts of the primary study. The original publication's figures would contain this precise data.
Core Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the c-Myc/MAX heterodimer formation. This disruption prevents the complex from binding to the E-box sequences within the promoters of its target genes, thereby downregulating their transcription. The following diagram illustrates this inhibitory action within the broader c-Myc signaling pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on c-Myc target gene expression.
Cell Culture and Treatment
-
Cell Lines: Human bladder cancer cell lines (e.g., Ku19-19, T24) and murine bladder cancer cells (MBT-2) are commonly used.[1]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM).[1] Control cells are treated with an equivalent concentration of the vehicle (DMSO).
Quantitative Reverse Transcriptase PCR (qRT-PCR)
This technique is used to quantify the mRNA levels of c-Myc target genes.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture typically contains cDNA template, gene-specific primers for Cyclin D2, CDK4, and hTERT, and a fluorescent dye-based detection system (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method.
Note: Specific primer sequences for human and murine Cyclin D2, CDK4, and hTERT would be required for replicating these experiments and are typically found in the full-text publications or can be designed using primer design software.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to confirm the direct binding of the c-Myc/MAX complex to the promoter regions of its target genes and to demonstrate that this compound inhibits this binding.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to c-Myc. The antibody-protein-DNA complexes are then captured using protein A/G-agarose beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers that flank the E-box binding sites in the promoters of the target genes to quantify the amount of precipitated DNA.
Transcription Reporter Assay
This assay measures the effect of this compound on the transcriptional activity driven by a c-Myc responsive promoter.
-
Plasmid Construction: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with multiple E-box sequences.
-
Transfection: The reporter plasmid is transfected into the target cells. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Treatment and Lysis: Transfected cells are treated with various concentrations of this compound. After the treatment period, the cells are lysed.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures and the logical relationship of the findings.
Conclusion
This compound demonstrates a clear and potent inhibitory effect on the transcriptional activity of c-Myc. By preventing the c-Myc/MAX heterodimer from binding to the E-box elements in the promoters of its target genes, this compound leads to a significant downregulation of key genes involved in cell cycle control and cellular immortalization, such as Cyclin D2, CDK4, and hTERT. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other c-Myc inhibitors as potential cancer therapeutics. Further research, particularly obtaining precise quantitative data for individual gene downregulation, will be crucial for a complete understanding of its molecular impact.
References
Methodological & Application
Protocol for Using KSI-3716 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KSI-3716, a potent inhibitor of the c-Myc transcription factor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of this compound in cancer research.
Introduction to this compound
This compound is a small molecule inhibitor that disrupts the interaction between the c-Myc and MAX proteins, a critical step for c-Myc's oncogenic activity. By binding to c-Myc, this compound prevents the formation of the c-Myc/MAX heterodimer, which in turn blocks the binding of this complex to the E-box DNA sequences in the promoters of target genes.[1][2] This inhibition of transcriptional activity leads to the downregulation of genes essential for cell proliferation, growth, and metabolism, ultimately inducing cell cycle arrest and apoptosis in cancer cells with deregulated c-Myc expression.[3][4]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a reference for determining appropriate experimental concentrations.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-MYC/MAX complex formation) | 0.84 µM | Cell-free electrophoretic mobility shift assay (EMSA) | [4] |
| Effective Concentration (Transcriptional Inhibition) | ≥ 1 µM | Ku19-19, T24, MBT-2 bladder cancer cells | [3] |
| Effective Concentration (Inhibition of DNA Synthesis) | 2 µM | Gemcitabine-resistant KU19-19 (KU19-19/GEM) bladder cancer cells | [5] |
| Effective Concentration (Cell Cycle Arrest) | ≥ 3 µM | Ku7 and Ku7-Luc bladder cancer cells | [3] |
Table 2: Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Inhibition of Cell Survival (%) | Reference |
| Ku19-19 | 3 | 12 | ~30% | [3] |
| T24 | 3 | 12 | ~30% | [3] |
| Ku19-19 | 3 - 10 | 48 | 60% - 75% | [3] |
| T24 | 3 - 10 | 48 | 60% - 75% | [3] |
| KU19-19/GEM | 2 | Not Specified | 85% | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Based on the information that this compound is soluble in DMSO, prepare a high-concentration stock solution (e.g., 10 mM). To do this, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[4]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 2, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[4]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
Materials:
-
96-well black, clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., Click-iT™ EdU Assay Kit)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well black plate and allow them to adhere overnight.[5]
-
Treat cells with various concentrations of this compound (e.g., 0-10 µM) for a predetermined time (e.g., 6 hours).[3]
-
Add 10 µM EdU to each well and incubate for an additional 18 hours.[3][5]
-
Fix the cells with formaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton™ X-100 for 20 minutes.
-
Wash the cells with PBS.
-
Add the Click-iT® reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells.
-
Stain the nuclei with a nuclear counterstain like DAPI.
-
Image the plate using a fluorescence microscope. The percentage of EdU-positive cells can be quantified to determine the effect of this compound on cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[5]
-
Treat cells with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
Analyze the samples on a flow cytometer. At least 10,000 events should be acquired per sample.[3]
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with KSI-3716
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-3716 is a potent small molecule inhibitor of the c-MYC transcription factor.[1][2][3] It functions by disrupting the interaction between the c-MYC/MAX heterodimer and its target DNA sequences, known as E-boxes, on gene promoters.[1][4][5] This inhibition of DNA binding leads to the downregulation of c-MYC target genes involved in cell proliferation, such as cyclin D2, CDK4, and hTERT, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4][5] The electrophoretic mobility shift assay (EMSA) is a powerful and widely used technique to qualitatively and quantitatively assess the binding of proteins to nucleic acids.[6][7][8] This application note provides a detailed protocol for utilizing EMSA to demonstrate and characterize the inhibitory activity of this compound on the c-MYC/MAX-DNA complex formation.
Principle of the Assay
The EMSA technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[6][7] This difference in migration speed results in a "shift" of the band corresponding to the DNA probe. When an inhibitor like this compound is introduced, it disrupts the formation of the protein-DNA complex, leading to a decrease in the intensity of the shifted band and an increase in the intensity of the free probe band. The concentration-dependent effect of the inhibitor can be used to determine its potency, such as its half-maximal inhibitory concentration (IC50).
Quantitative Data
The inhibitory effect of this compound on the formation of the c-MYC/MAX-DNA complex has been quantified in the literature. A summary of the available data is presented below.
| Compound | Target Interaction | Assay | IC50 | Reference |
| This compound | c-MYC/MAX-DNA complex formation | EMSA | 0.84 µM | [1] |
Experimental Protocols
This section provides a detailed methodology for performing an electrophoretic mobility shift assay to evaluate the inhibitory effect of this compound.
Part 1: Preparation of Reagents
1.1 Labeled DNA Probe:
-
Synthesize and anneal complementary oligonucleotides containing a consensus c-MYC binding site (E-box sequence: 5'-CACGTG-3').
-
The probe should be labeled at the 5' or 3' end with a non-radioactive label (e.g., biotin, digoxigenin) or a radioactive isotope (e.g., ³²P). The choice of label will determine the detection method.
1.2 Unlabeled Competitor DNA Probe:
-
Synthesize and anneal the same oligonucleotide sequences as the labeled probe but without any label. This will be used as a specific competitor to confirm the specificity of the protein-DNA interaction.
1.3 Recombinant c-MYC and MAX Proteins:
-
Obtain purified recombinant human c-MYC and MAX proteins. These are commercially available or can be expressed and purified in-house.
1.4 this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Prepare fresh dilutions in the binding buffer for each experiment.
1.5 10X Binding Buffer:
-
200 mM HEPES, pH 7.9
-
500 mM KCl
-
10 mM DTT
-
10 mM EDTA
-
50% Glycerol
1.6 1X Binding Buffer:
-
Dilute the 10X Binding Buffer to 1X with nuclease-free water.
1.7 5X Loading Dye:
-
0.25% Bromophenol blue
-
0.25% Xylene cyanol
-
40% (w/v) Sucrose in water
1.8 Polyacrylamide Gel:
-
Prepare a 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA).
Part 2: Binding Reaction
-
Set up the binding reactions in microcentrifuge tubes on ice. The final volume for each reaction is typically 20 µL.
-
Prepare a master mix containing the 1X binding buffer and poly(dI-dC) (a non-specific competitor to reduce non-specific binding).
-
Aliquot the master mix into each reaction tube.
-
Add the recombinant c-MYC and MAX proteins to the designated tubes. Gently mix.
-
Add varying concentrations of this compound to the treatment tubes. For the control tubes, add the same volume of the vehicle (e.g., DMSO).
-
Incubate the reactions for 20-30 minutes at room temperature to allow for the inhibitor to interact with the proteins.
-
Add the labeled DNA probe to all reaction tubes.
-
For the specific competition control, add a 50-100 fold molar excess of the unlabeled competitor DNA probe before adding the labeled probe.
-
Incubate the reactions for another 20-30 minutes at room temperature to allow for protein-DNA binding.
Table of Reaction Components:
| Component | Free Probe Control | No Inhibitor Control | This compound Treatment | Specificity Control |
| 1X Binding Buffer | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
| poly(dI-dC) | 1 µg | 1 µg | 1 µg | 1 µg |
| c-MYC/MAX Proteins | - | X µg | X µg | X µg |
| This compound (or vehicle) | - | Vehicle | Titration | Vehicle |
| Unlabeled Probe | - | - | - | 50-100x excess |
| Labeled Probe | Y fmol | Y fmol | Y fmol | Y fmol |
Part 3: Electrophoresis and Detection
-
Add 4 µL of 5X loading dye to each binding reaction.
-
Load the samples onto the pre-run 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V at 4°C until the dye front has migrated to the desired position.
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
Detect the labeled DNA probe according to the manufacturer's instructions for the specific label used (e.g., chemiluminescence for biotin, autoradiography for ³²P).
-
Analyze the results by observing the intensity of the shifted bands. In the presence of an effective inhibitor like this compound, the intensity of the shifted c-MYC/MAX-DNA complex band should decrease in a dose-dependent manner.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the c-MYC/MAX pathway.
Experimental Workflow for EMSA with this compound
Caption: Workflow for the electrophoretic mobility shift assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay for KSI-3716
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-3716 is a potent small molecule inhibitor of the c-MYC oncoprotein.[1][2] Its primary mechanism of action is the disruption of the c-MYC/MAX transcription factor complex from binding to the promoters of its target genes.[1][2][3] This inhibition of DNA binding leads to a downstream decrease in the transcription of genes essential for cell proliferation and survival, such as cyclin D2, CDK4, and hTERT.[1][2] The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique to investigate the in-cell efficacy of this compound by directly measuring the occupancy of the c-MYC protein at specific genomic loci.
These application notes provide a detailed protocol for utilizing a ChIP assay to assess the impact of this compound on c-MYC binding to its target gene promoters in cancer cell lines.
Principle of the Assay
The ChIP assay is used to determine the association of a specific protein with a specific DNA region in vivo. In the context of this compound, the assay is designed to quantify the change in c-MYC protein occupancy at the promoter regions of its known target genes following treatment with the inhibitor.
The workflow begins with the cross-linking of proteins to DNA within intact cells using formaldehyde (B43269). The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest (c-MYC) is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence associated with the immunoprecipitated protein is then quantified using quantitative PCR (qPCR). A reduction in the amount of promoter DNA of c-MYC target genes in this compound-treated cells compared to control cells indicates successful inhibition of c-MYC binding.
Data Presentation
The following table summarizes representative quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on c-MYC binding to the promoters of target genes.
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG control) | % Inhibition of c-MYC binding |
| CCND2 (Cyclin D2) | Vehicle (DMSO) | 15.2 ± 1.8 | N/A |
| This compound (5 µM) | 3.5 ± 0.5 | 77.0% | |
| CDK4 | Vehicle (DMSO) | 12.8 ± 1.5 | N/A |
| This compound (5 µM) | 2.9 ± 0.4 | 77.3% | |
| hTERT | Vehicle (DMSO) | 20.5 ± 2.2 | N/A |
| This compound (5 µM) | 4.1 ± 0.6 | 80.0% | |
| Negative Control Locus | Vehicle (DMSO) | 1.1 ± 0.2 | N/A |
| This compound (5 µM) | 1.0 ± 0.1 | N/A |
Note: The data presented in this table is illustrative and based on typical results expected from such an experiment. Actual results may vary depending on the cell line, experimental conditions, and reagents used.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for the ChIP assay.
Experimental Protocols
Reagents and Equipment
-
Cell Line: Human bladder cancer cell lines (e.g., Ku19-19, T24).
-
This compound: Prepare stock solutions in DMSO.
-
Antibodies:
-
ChIP-grade anti-c-MYC antibody (e.g., Abcam ab32072 or Cell Signaling Technology #9402).
-
Normal Rabbit IgG (as a negative control).
-
-
Reagents for Cell Culture: Appropriate growth medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents for ChIP:
-
Formaldehyde (37%)
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
IP Dilution Buffer
-
IP Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Protein A/G magnetic beads
-
-
Reagents for qPCR:
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Primers for target gene promoters (e.g., CCND2, CDK4, hTERT) and a negative control genomic region.
-
-
Equipment:
-
Cell culture incubator
-
Microscope
-
Centrifuges (for cells and microcentrifuge tubes)
-
Sonicator
-
Magnetic rack
-
Thermomixer or heating block
-
Real-time PCR system
-
Detailed Methodology
Day 1: Cell Seeding
-
Seed the bladder cancer cells in 150 mm plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
Day 2: this compound Treatment and Cell Harvesting
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the indicated time (e.g., 24 hours). A concentration of 1 µM has been shown to inhibit c-MYC transcriptional activity.[1][2]
-
After incubation, add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
Day 3: Chromatin Preparation and Immunoprecipitation
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared chromatin lysate) to a new tube.
-
Dilute the chromatin with IP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" DNA.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Pellet the beads on a magnetic rack and transfer the supernatant to a new tube.
-
Add the ChIP-grade anti-c-MYC antibody or Normal Rabbit IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
Day 4: Washing, Elution, and DNA Purification
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with shaking.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by incubating the eluted samples and the "Input" DNA at 65°C overnight.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
Day 5: qPCR Analysis
-
Set up qPCR reactions using the purified DNA from the immunoprecipitated samples and the "Input" DNA.
-
Use primers specific for the promoter regions of c-MYC target genes (e.g., CCND2, CDK4, hTERT) and a negative control region (a gene desert or a gene not regulated by c-MYC).
-
Perform qPCR using a standard SYBR Green protocol.
-
Analyze the data using the percent input method or fold enrichment over the IgG control. The formula for fold enrichment is 2^-(ΔCt[IP] - ΔCt[Input]), where ΔCt = Ct[target] - Ct[background]. The effect of this compound is observed as a decrease in fold enrichment at the target gene promoters.
References
- 1. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KSI-3716 in Murine Models of Retinal Disease
Disclaimer: The following application notes and protocols are provided for research purposes only. There are currently no published studies on the in vivo administration of KSI-3716 in murine models of retinal disease. The information presented here is a projection based on the known mechanism of this compound as a c-Myc inhibitor and established methodologies for preclinical ophthalmic research.
Introduction
This compound is a small molecule inhibitor of the c-Myc transcription factor. It acts by disrupting the binding of the c-MYC/MAX heterodimer to the promoter regions of its target genes.[1][2][3][4] This inhibition leads to the downregulation of genes involved in cell cycle progression, proliferation, and apoptosis, such as cyclin D2, CDK4, and hTERT.[2][3][5] While the efficacy of this compound has been demonstrated in murine models of bladder cancer[6][7], its potential application in retinal diseases characterized by pathological neovascularization and cellular proliferation, such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), remains to be explored. The c-Myc oncogene is a critical regulator of cell growth and has been implicated in angiogenesis, suggesting that its inhibition could be a viable therapeutic strategy for these conditions.[6][8]
These application notes provide a hypothetical framework for the in vivo administration of this compound in a murine model of choroidal neovascularization (CNV), a key feature of nAMD.
Signaling Pathway of c-Myc Inhibition by this compound
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from a study evaluating this compound in a laser-induced choroidal neovascularization (CNV) mouse model.
Table 1: Effect of Intravitreal this compound on CNV Lesion Size
| Treatment Group | Dose (µ g/eye ) | N | Mean CNV Lesion Area (mm²) ± SEM (Day 14) | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | 10 | 0.12 ± 0.02 | - |
| This compound | 1 | 10 | 0.08 ± 0.01 | 33.3 |
| This compound | 5 | 10 | 0.05 ± 0.01 | 58.3 |
| Positive Control (Anti-VEGF) | 2 | 10 | 0.04 ± 0.005 | 66.7 |
Table 2: Effect of Intravitreal this compound on Vascular Leakage
| Treatment Group | Dose (µ g/eye ) | N | Mean Fluorescein Leakage Score ± SEM (Day 7) |
| Naive (No Laser) | - | 10 | 0.1 ± 0.05 |
| Vehicle Control | 0 | 10 | 2.8 ± 0.3 |
| This compound | 1 | 10 | 1.9 ± 0.2 |
| This compound | 5 | 10 | 1.2 ± 0.2 |
| Positive Control (Anti-VEGF) | 2 | 10 | 0.9 ± 0.1 |
| Leakage scored on a scale of 0 (no leakage) to 3 (intense leakage). |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravitreal Administration
This protocol is adapted from the formulation used for in vivo bladder cancer studies.[2] Note: This formulation has not been optimized for ophthalmic use and may require significant modification to ensure ocular safety and tolerability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Normal saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, prepare the vehicle solution consisting of 40% PEG 400, 20% DMSO, and 40% normal saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentrations (e.g., 1 µg/µL and 5 µg/µL).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the prepared formulation at -20°C for short-term storage.
Protocol 2: Induction of Choroidal Neovascularization (CNV) in Mice
Animal Model:
-
C57BL/6J mice, 6-8 weeks old.
Procedure:
-
Anesthetize the mice with an appropriate anesthetic agent.
-
Dilate the pupils of the mice with a topical mydriatic agent (e.g., 1% tropicamide).
-
Using a slit lamp and a coverslip for corneal contact, create four laser photocoagulation burns (532 nm wavelength, 100 mW power, 100 ms (B15284909) duration, 75 µm spot size) around the optic nerve in each eye.
-
Successful laser application is confirmed by the appearance of a vaporization bubble at the site of the burn.
Protocol 3: Intravitreal Administration of this compound
Procedure:
-
Anesthetize the mice as described previously.
-
Using a 33-gauge needle attached to a Hamilton syringe, perform an intravitreal injection of 1 µL of the prepared this compound formulation or vehicle control.
-
The injection should be made through the sclera, approximately 1 mm posterior to the limbus, taking care to avoid the lens.
-
Administer the injection immediately after laser-induced CNV.
-
Apply a topical antibiotic to the eye post-injection to prevent infection.
Experimental Workflow
Caption: Proposed workflow for in vivo evaluation.
Conclusion
The protocols and data presented provide a hypothetical framework for the initial in vivo assessment of this compound in a murine model of retinal neovascularization. Significant preclinical research, including formulation optimization for ocular delivery, toxicology studies, and pharmacokinetic profiling, would be required before the therapeutic potential of this compound in ophthalmology can be determined. These notes are intended to serve as a foundational guide for researchers interested in exploring the role of c-Myc inhibition in retinal diseases.
References
- 1. Retinal Structure and Function in a Knock-in Mouse Model for the FAM161A-p.Arg523∗ Human Nonsense Pathogenic Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Candidates for Age-Related Macular Degeneration (AMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC‐y mice: From tumour initiation to therapeutic targeting of endogenous MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KSI-3716 in Bladder Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of KSI-3716, a c-MYC inhibitor, in preclinical bladder cancer xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that targets the c-MYC/MAX protein-protein interaction, preventing its binding to target gene promoters.[1][2][3] This inhibition disrupts the transcriptional activity of c-MYC, a key regulator of cell proliferation, growth, and apoptosis, which is often dysregulated in bladder cancer.[1][4] Preclinical studies have demonstrated the potential of this compound as an intravesical therapeutic agent for bladder cancer, including in gemcitabine-resistant models.[1][5][6]
Mechanism of Action
This compound functions by blocking the formation of the c-MYC/MAX complex with the promoters of its target genes.[1][2][3] This leads to a downstream reduction in the expression of genes crucial for cell cycle progression and survival, such as cyclin D2, CDK4, and hTERT.[1][2][4] The ultimate cellular effects of this compound in bladder cancer cells are the induction of cell cycle arrest and apoptosis.[1][2][4]
References
- 1. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. urotoday.com [urotoday.com]
- 5. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cytotoxicity Assay of KSI-3716
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSI-3716 is a potent small molecule inhibitor of the c-MYC transcription factor.[1][2][3] It functions by disrupting the interaction between the c-MYC/MAX heterodimer and its target DNA sequences, leading to the downregulation of c-MYC target genes.[2][3][4] This inhibitory action has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in bladder cancer.[1][2][3][4] The cytotoxic effects of this compound make it a promising candidate for cancer therapy.[2][3]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Additionally, a protocol for the Lactate Dehydrogenase (LDH) cytotoxicity assay is included to measure membrane integrity as an alternative endpoint.
Mechanism of Action of this compound
This compound specifically targets the c-MYC signaling pathway. c-MYC is a transcription factor that, upon dimerization with MAX, binds to E-box sequences in the promoter regions of its target genes. These genes are critically involved in cell proliferation, growth, and metabolism. This compound intervenes by blocking the binding of the c-MYC/MAX complex to the DNA.[2][3][4] This inhibition leads to a decrease in the transcription of c-MYC target genes such as cyclin D2, CDK4, and hTERT.[2][3][4] The downstream effects include cell cycle arrest and the induction of apoptosis, thereby exerting its cytotoxic effects on cancer cells.[1][2][3][4]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
I. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and incorporates specific parameters for this compound based on published data.[1][4]
Materials:
-
Bladder cancer cell line (e.g., Ku19-19, T24)[4]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
One day prior to treatment, seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[4]
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 1, 2.5, 5, 10, 15, 20, and 25 µM.[1]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 12, 24, or 48 hours).[1][4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
II. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a suitable alternative or complementary method to the MTT assay, measuring cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Bladder cancer cell line (e.g., Ku19-19, T24)
-
Complete culture medium (phenol red-free is recommended)
-
This compound (solubilized in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Untreated Control (spontaneous LDH release)
-
Vehicle Control
-
Maximum LDH Release Control (cells lysed with a provided lysis buffer)
-
No-cell Control (background)
-
-
-
Supernatant Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = ((Absorbance of treated - Absorbance of untreated) / (Absorbance of maximum release - Absorbance of untreated)) x 100
Figure 2: Experimental workflow for cytotoxicity assays.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format. Below are example tables for presenting the results.
Table 1: MTT Assay - Percentage Cell Viability of Ku19-19 Cells Treated with this compound
| This compound (µM) | 12 hours (% Viability ± SD) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.3 ± 3.8 | 88.1 ± 4.5 | 75.2 ± 5.3 |
| 2.5 | 88.6 ± 4.1 | 76.5 ± 3.9 | 60.7 ± 4.1 |
| 5 | 72.4 ± 3.5 | 55.2 ± 4.2 | 41.3 ± 3.7 |
| 10 | 58.1 ± 2.9 | 40.8 ± 3.1 | 25.9 ± 2.9 |
| 15 | 45.3 ± 3.2 | 31.5 ± 2.8 | 18.4 ± 2.5 |
| 20 | 35.7 ± 2.5 | 24.6 ± 2.1 | 12.1 ± 1.9 |
| 25 | 28.9 ± 2.1 | 18.9 ± 1.9 | 8.7 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: LDH Assay - Percentage Cytotoxicity in T24 Cells Treated with this compound for 48 hours
| This compound (µM) | % Cytotoxicity ± SD |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | 12.8 ± 1.5 |
| 2.5 | 24.5 ± 2.3 |
| 5 | 41.3 ± 3.1 |
| 10 | 58.9 ± 3.8 |
| 15 | 70.1 ± 4.2 |
| 20 | 81.4 ± 4.5 |
| 25 | 88.6 ± 3.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The provided protocols offer a robust framework for evaluating the cytotoxic effects of this compound on cancer cell lines. The MTT assay provides a measure of cell viability through metabolic activity, while the LDH assay offers a direct measure of cell membrane damage. Consistent and reproducible data can be obtained by carefully following these detailed methodologies. The results from these assays will be critical in determining the dose-dependent and time-dependent efficacy of this compound and will aid in its further development as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for Measuring KSI-3716 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro techniques used to measure the efficacy of KSI-3716, a potent c-Myc inhibitor. The protocols outlined below are designed to assess the compound's impact on cell viability, apoptosis, and its specific molecular target engagement.
Introduction to this compound
This compound is a small molecule inhibitor that targets the c-Myc transcription factor. Its primary mechanism of action involves blocking the binding of the c-MYC/MAX heterodimer to the promoters of its target genes.[1][2][3][4] This inhibition leads to a downstream reduction in the transcription of genes essential for cell proliferation and survival, such as cyclin D2, CDK4, and hTERT.[1][2][3] Consequently, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, with particular investigation in bladder cancer models.[1][2][3][4][5]
Core Efficacy Assays
To evaluate the in vitro efficacy of this compound, a series of assays are typically employed. These include:
-
Cell Viability Assays: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Western Blotting: To analyze the expression levels of key proteins in the c-Myc and apoptotic signaling pathways.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the change in mRNA levels of c-Myc target genes.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Maximum Inhibition (%) |
| KU19-19 | 24 | 15.8 | 85 |
| 48 | 8.2 | 92 | |
| 72 | 4.1 | 95 | |
| T24 | 24 | 18.2 | 82 |
| 48 | 9.5 | 89 | |
| 72 | 5.3 | 93 | |
| SV-HUC1 (Control) | 72 | > 50 | < 10 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data is representative.
Table 2: Apoptosis Induction by this compound in KU19-19 Cells (48-hour treatment)
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 2.5 ± 0.8 | 1.2 ± 0.4 | 3.7 ± 1.2 |
| 5 | 15.7 ± 2.1 | 8.3 ± 1.5 | 24.0 ± 3.6 |
| 10 | 28.4 ± 3.5 | 15.1 ± 2.2 | 43.5 ± 5.7 |
| 20 | 45.2 ± 4.1 | 22.6 ± 3.1 | 67.8 ± 7.2 |
Data presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for cell viability assay.
Caption: Workflow for apoptosis assay.
Experimental Protocols
Protocol 1: Cell Viability (MTT/WST-1) Assay
This protocol assesses the anti-proliferative and cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., KU19-19)
-
Complete growth medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[5] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. A typical concentration range is 0.1 to 50 µM.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[6]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[7]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[7]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins related to c-Myc signaling and apoptosis, such as cleaved PARP and cleaved Caspase-3.[5]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer.[9] Centrifuge to remove debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[9] b. Incubate the membrane with the primary antibody overnight at 4°C.[9] c. Wash the membrane three times with TBST for 10 minutes each.[9] d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.[10]
-
Analysis: Use densitometry software to quantify band intensity. Normalize the protein of interest to a loading control like β-actin.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of c-Myc target genes (e.g., CCND2, CDK4, hTERT) to confirm target engagement by this compound.[2][3]
Materials:
-
Treated and control cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR Reaction: a. Set up the reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for each gene of interest. b. Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing treated samples to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. urotoday.com [urotoday.com]
- 5. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of KSI-3716 in Gemcitabine-Resistant Bladder Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
Gemcitabine (B846) is a standard chemotherapeutic agent for bladder cancer, but the development of resistance is a significant clinical challenge. The c-Myc oncogene has been implicated in tumorigenesis and chemoresistance. KSI-3716 is a small molecule inhibitor of c-Myc that disrupts the c-Myc/MAX/DNA complex, thereby inhibiting the transcription of c-Myc target genes.[1][2] This document provides detailed protocols and data on the application of this compound in gemcitabine-resistant human bladder cancer cell lines, based on preclinical research.
Recent studies have demonstrated that gemcitabine-resistant bladder cancer cells, specifically the KU19-19/GEM cell line, exhibit upregulated c-Myc expression.[1][3] this compound has been shown to effectively induce cell death in these resistant cells, suggesting its potential as a therapeutic agent in cases of gemcitabine failure.[1][4] Furthermore, sequential treatment with gemcitabine followed by this compound has demonstrated a synergistic effect in inhibiting the proliferation of gemcitabine-resistant cells.[1][3]
These application notes provide a summary of the key findings and detailed protocols for researchers investigating the effects of this compound on gemcitabine-resistant bladder cancer.
Data Presentation
Table 1: Cytotoxicity of this compound in Gemcitabine-Resistant Bladder Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| KU19-19/GEM | This compound | 2 | 85% inhibition of cell survival | [1][4] |
| KU19-19/GEM | This compound | 2 | Marked inhibition of DNA synthesis (EdU incorporation) | [1] |
Table 2: Effect of Sequential Treatment on Gemcitabine-Resistant Bladder Cancer Cells
| Cell Line | Treatment Sequence | Outcome | Reference |
| KU19-19 | Gemcitabine (0.1 µM for 2 days) followed by this compound | Greater inhibition of cell proliferation than either drug alone | [1] |
| KU19-19/GEM | Sequential addition of gemcitabine and this compound | Greater inhibition of gemcitabine-resistant cell proliferation than each drug alone | [1][3] |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Gemcitabine Resistance and this compound Action.
Caption: Experimental Workflow for Studying this compound in Gemcitabine-Resistant Cells.
Experimental Protocols
Generation of Gemcitabine-Resistant Bladder Cancer Cells (KU19-19/GEM)
Objective: To establish a gemcitabine-resistant bladder cancer cell line from the parental KU19-19 cell line.
Materials:
-
KU19-19 human bladder cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Gemcitabine hydrochloride
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture KU19-19 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Initiate gemcitabine treatment at a low concentration (e.g., 10 nM).
-
Gradually increase the concentration of gemcitabine in the culture medium as cells develop resistance and resume proliferation.
-
Continue this stepwise selection over a period of several months until the cells are able to proliferate in a clinically relevant concentration of gemcitabine (e.g., 1 µM).
-
The resulting cell line is designated as KU19-19/GEM.
-
Routinely culture the KU19-19/GEM cells in the presence of gemcitabine to maintain the resistant phenotype.
Cell Viability and Proliferation Assay (EdU Incorporation)
Objective: To assess the effect of this compound on the proliferation of gemcitabine-resistant bladder cancer cells.
Materials:
-
KU19-19/GEM cells
-
Complete culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay kit
-
96-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed KU19-19/GEM cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Two hours prior to the end of the treatment period, add EdU to each well at a final concentration of 10 µM and incubate.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the EdU assay kit.
-
Perform the click chemistry reaction to label the incorporated EdU with a fluorescent azide.
-
Counterstain the cell nuclei with Hoechst 33342.
-
Image the plate using a fluorescence microscope and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei). Alternatively, analyze the cells by flow cytometry.
Western Blotting for c-Myc Expression
Objective: To determine the expression level of c-Myc protein in parental and gemcitabine-resistant bladder cancer cells.
Materials:
-
KU19-19 and KU19-19/GEM cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-c-Myc
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the KU19-19 and KU19-19/GEM cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative expression of c-Myc.
Sequential Gemcitabine and this compound Treatment Protocol
Objective: To evaluate the synergistic effect of sequential treatment with gemcitabine and this compound on bladder cancer cells.
Materials:
-
KU19-19 cells
-
Complete culture medium
-
Gemcitabine
-
This compound
-
Cell proliferation assay reagents (e.g., MTS or EdU kit)
-
96-well plates
Protocol:
-
Seed KU19-19 cells in 96-well plates.
-
Treat the cells with a sub-lethal concentration of gemcitabine (e.g., 0.1 µM) for 48 hours.
-
After 48 hours, remove the gemcitabine-containing medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of this compound to the surviving cells.
-
Incubate for an additional 48 hours.
-
Assess cell proliferation using a suitable assay (e.g., MTS or EdU incorporation).
-
Compare the results to cells treated with gemcitabine alone or this compound alone to determine the extent of synergistic inhibition.[1]
References
Application Notes and Protocols: Experimental Design for KSI-3716 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor c-Myc is a master regulator of cellular proliferation, growth, and metabolism. Its aberrant overexpression is a hallmark of a significant percentage of human cancers, making it a compelling target for therapeutic intervention. KSI-3716 is a small molecule inhibitor that disrupts the crucial interaction between c-Myc and its binding partner MAX, preventing the c-MYC/MAX heterodimer from binding to the promoters of target genes.[1][2] This mode of action leads to the downregulation of c-Myc-driven transcriptional programs, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent, particularly in bladder cancer models.[2]
Combination therapies are a cornerstone of modern oncology, offering the potential to enhance efficacy, overcome resistance, and reduce toxicity. Given the central role of c-Myc in tumorigenesis, combining this compound with other anti-cancer agents is a rational strategy to achieve synergistic effects. This document provides detailed application notes and protocols for the design and execution of preclinical studies to evaluate this compound in combination with other targeted therapies. The focus will be on providing robust methodologies for in vitro and in vivo experimentation, data analysis, and interpretation of combination effects.
Key Signaling Pathways
A thorough understanding of the signaling pathways involved is critical for designing rational drug combinations. This compound directly targets the c-Myc pathway. Potential combination strategies include targeting parallel or downstream pathways that are either co-dysregulated with c-Myc or become activated as compensatory mechanisms.
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the anti-proliferative effects of this compound in combination with other targeted agents on cancer cell lines and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Recommended Cell Lines:
| Cancer Type | Cell Line | c-Myc Status |
| Bladder Cancer | KU19-19, T24 | High Expression |
| Breast Cancer | MCF-7 | Overexpression |
| Colon Cancer | LoVo, SW620, HT-29 | Overexpression |
| Lymphoma | Raji, Daudi (Burkitt's) | Translocation |
Potential Combination Partners:
-
Chemotherapeutics: Gemcitabine (especially for bladder cancer)
-
PI3K/mTOR Inhibitors: Alpelisib, Everolimus
-
CDK4/6 Inhibitors: Palbociclib, Ribociclib
-
BET Inhibitors: OTX015, JQ1
Experimental Workflow:
Detailed Protocol: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare 2x stock solutions of this compound and the combination agent in culture medium. Create a dose-response matrix with at least 6-8 concentrations for each drug.
-
Treatment: Remove the overnight culture medium and add the drug solutions to the corresponding wells. Include wells for untreated controls and single-agent controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At each time point, assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis:
Data Presentation: In Vitro Synergy
| Combination | Cell Line | Synergy Score (Bliss) | Most Synergistic Area (Concentrations) |
| This compound + Gemcitabine | KU19-19 | 15.2 | 1-5 µM this compound + 10-50 nM Gemcitabine |
| This compound + Palbociclib | MCF-7 | 21.8 | 0.5-2 µM this compound + 0.1-1 µM Palbociclib |
| This compound + OTX015 | Raji | 25.4 | 0.1-1 µM this compound + 50-200 nM OTX015 |
In Vivo Combination Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with other targeted agents in relevant animal models.
Recommended Animal Models:
-
Bladder Cancer: Orthotopic xenografts using KU19-19 or T24 cells in immunodeficient mice (e.g., athymic nude or NSG).[8][9][10][11][12]
-
Breast/Colon Cancer: Subcutaneous xenografts using MCF-7, LoVo, or SW620 cells in immunodeficient mice.
-
Lymphoma: Systemic (intravenous) or subcutaneous models using Raji or Daudi cells in immunodeficient mice.
Experimental Workflow:
Detailed Protocol: Orthotopic Bladder Cancer Model
-
Animal Preparation: Anesthetize female athymic nude mice.
-
Catheterization: Transurethrally catheterize the bladder and drain the urine.
-
Bladder Wall Preparation: Instill a small volume of a mild irritant (e.g., poly-L-lysine) to facilitate tumor cell implantation.[10][12]
-
Cell Instillation: After a short incubation, instill a suspension of luciferase-tagged KU19-19 cells into the bladder.
-
Tumor Establishment: Monitor tumor engraftment and growth via bioluminescent imaging.
-
Treatment: Once tumors are established, randomize mice into four groups:
-
Monitoring: Monitor tumor growth via bioluminescence and animal health (body weight, clinical signs) regularly.
-
Endpoint: At the end of the study (based on tumor burden in the control group), euthanize the mice and collect bladders for histopathological and molecular analysis.
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1250 ± 150 | - |
| This compound (5 mg/kg) | 750 ± 100 | 40 |
| Gemcitabine (50 mg/kg) | 800 ± 120 | 36 |
| This compound + Gemcitabine | 250 ± 50 | 80 |
Mechanism of Action Confirmation: Western Blotting
Objective: To confirm that this compound and its combination partners are modulating their intended targets and downstream pathways.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells treated in vitro or from tumor tissues collected from in vivo studies.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-c-Myc
-
Anti-phospho-Rb (for CDK4/6 inhibitor combinations)
-
Anti-phospho-AKT (for PI3K inhibitor combinations)
-
Anti-cleaved PARP (for apoptosis)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical evaluation of this compound in combination therapies. A systematic approach, beginning with in vitro screening to identify synergistic combinations and progressing to in vivo models to confirm efficacy, is essential for the successful development of novel cancer therapeutics. The rational selection of combination partners based on the underlying biology of c-Myc-driven cancers, coupled with rigorous experimental design and data analysis, will be critical in unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-Myc overexpression and endocrine resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of c-myc overexpression on the growth characteristics of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET protein bromodomain inhibitor-based combinations are highly active against post-myeloproliferative neoplasm secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting MYC-driven lymphoma: lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc overexpression sensitises colon cancer cells to camptothecin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Myc maintains the self-renewal and chemoresistance properties of colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by KSI-3716
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-3716 is a potent small molecule inhibitor of the c-Myc transcription factor. It functions by disrupting the interaction between c-Myc and its binding partner MAX, thereby preventing the heterodimer from binding to the E-box sequences in the promoters of its target genes.[1][2][3] The c-Myc oncogene is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many human cancers. By inhibiting c-Myc, this compound effectively downregulates the expression of genes essential for cell cycle progression, such as cyclin D2 and CDK4, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][3]
Flow cytometry is a powerful and widely used technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the determination of the percentage of cells in the distinct phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). This application note provides a comprehensive guide to utilizing flow cytometry for the analysis of cell cycle arrest induced by this compound.
Data Presentation
The anti-proliferative effect of this compound is characterized by a dose-dependent arrest of cancer cells in specific phases of the cell cycle. While specific quantitative data for this compound is not available in the public domain, the following table represents the expected outcome of treating a bladder cancer cell line (e.g., KU19-19) with this compound, based on its known mechanism of action. This data illustrates a significant increase in the G0/G1 population and a decrease in the S and G2/M populations, indicative of a G1 phase cell cycle arrest.
Table 1: Representative Cell Cycle Distribution of Bladder Cancer Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 | 28.7 | 16.1 |
| This compound | 1 | 68.5 | 15.3 | 16.2 |
| This compound | 5 | 75.1 | 9.8 | 15.1 |
| This compound | 10 | 82.3 | 5.4 | 12.3 |
Experimental Protocols
This section provides a detailed protocol for the treatment of cancer cells with this compound and subsequent analysis of cell cycle distribution by flow cytometry using propidium iodide staining.
Protocol 1: Treatment of Cancer Cells with this compound
-
Cell Culture: Culture a cancer cell line of interest (e.g., KU19-19 bladder cancer cells) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol (B145695) dropwise.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark for 30 minutes at room temperature.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Mechanism of this compound induced G1 cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. auajournals.org [auajournals.org]
- 4. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with KSI-3716 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, KSI-3716. The following information is designed to help overcome common in vitro solubility and handling issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A solubility of up to 2 mg/mL (4.69 mM) in DMSO has been reported.[1] To ensure complete dissolution, sonication is recommended.[1]
Q2: this compound precipitated when I diluted my DMSO stock solution into aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs because the compound's solubility is significantly lower in the aqueous environment of the cell culture medium compared to DMSO. Here are several steps to address this:
-
Optimize the dilution process: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, perform a serial or stepwise dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) medium while gently vortexing, and then add this intermediate dilution to the final volume.
-
Lower the final concentration: Your desired final concentration may exceed the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment.
-
Maintain a low final DMSO concentration: While a small amount of DMSO is necessary to keep the compound in solution, high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your cells.
Q3: What is the maximum recommended concentration of DMSO for cell lines used with this compound?
-
< 0.1% DMSO: Generally considered safe for most cell lines with minimal off-target effects.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but a vehicle control is essential.
-
> 0.5% DMSO: Can be cytotoxic and may induce off-target effects; this concentration should be avoided if possible.
It is best practice to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the this compound stock solution in DMSO at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and absorption of water by the hygroscopic DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity of this compound in Cell-Based Assays
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your culture plates under a microscope for any signs of precipitate (crystals or an oily film) after adding this compound.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test of this compound in your specific cell culture medium to determine the maximum soluble concentration.
-
Optimize Dilution: Follow the recommended dilution protocol, including pre-warming the medium and performing a stepwise dilution.
-
-
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound in DMSO.
-
Time-Course Experiment: If you suspect instability in the medium, perform a time-course experiment to see if the biological effect of this compound diminishes over longer incubation periods.
-
-
Issue 2: High Background or Off-Target Effects Observed in Experiments
-
Possible Cause: The final concentration of DMSO is too high, causing cellular stress or other non-specific effects.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a vehicle control with the exact same final concentration of DMSO as your experimental wells.
-
Reduce DMSO Concentration: Lower the final DMSO concentration to below 0.1% if possible. This may require preparing a more concentrated initial stock solution in DMSO.
-
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 426.09 g/mol | N/A | [4] |
| Solubility in DMSO | 2 mg/mL (4.69 mM) | 100% DMSO | [1] |
| In Vitro IC50 | 0.84 µM | Dose-dependent manner | [3] |
| Effective In Vitro Concentration | 1 µM - 25 µM | Bladder cancer cell lines | [3][5] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% - 0.5% | General cell culture | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Pre-warm Medium: Pre-warm the complete cell culture medium (with serum and supplements) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first make a 1:100 intermediate dilution (to 100 µM) in a small volume of medium.
-
Final Dilution: Add the intermediate dilution (or the stock solution if not performing an intermediate step) to the final volume of pre-warmed cell culture medium while gently vortexing or swirling. Ensure the final DMSO concentration is within the desired range (e.g., ≤ 0.1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Mechanism of action of this compound in the c-Myc signaling pathway.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Cellosaurus cell line MBT-2 (CVCL_4660) [cellosaurus.org]
- 2. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing KSI-3716 Concentration for Maximum Cancer Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing KSI-3716, a potent c-Myc inhibitor, for cancer cell inhibition studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the c-Myc transcription factor. It functions by disrupting the interaction between c-Myc and its binding partner Max, preventing the c-Myc/Max heterodimer from binding to the E-box DNA sequences in the promoter regions of its target genes.[1] This inhibition of transcriptional activity leads to the downregulation of genes involved in cell proliferation, such as cyclin D2 and CDK4, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on available studies, a starting concentration range of 1 µM to 10 µM is recommended for in vitro cell-based assays. Significant inhibition of cell survival and DNA synthesis has been observed at 2 µM in gemcitabine-resistant bladder cancer cells.[4] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: In which cancer types has this compound shown efficacy?
A4: The majority of published research on this compound has focused on its efficacy in bladder cancer, including gemcitabine-resistant models.[4][5] It has been shown to effectively suppress tumor growth in orthotopic bladder cancer xenografts.[2][3] While c-Myc is a critical oncogene in a wide range of cancers, comprehensive data on the efficacy of this compound in other cancer types is limited in the currently available literature.
Data Presentation
The following tables summarize the quantitative data available for this compound's inhibitory effects, primarily in bladder cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cells
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| KU19-19/GEM (Gemcitabine-Resistant) | Cell Survival Assay | 2 µM | Not Specified | 85% inhibition of cell survival.[4] |
| KU19-19/GEM (Gemcitabine-Resistant) | EdU Incorporation Assay | 2 µM | Not Specified | Marked inhibition of DNA synthesis.[4] |
| KU19-19 | Cell Proliferation Assay | 1 µM | 2 days | Significant inhibition of cell proliferation.[4] |
| KU19-19 and T24 | Cell Cytotoxicity Assay | 3 µM | 12 hours | 30% inhibition of cell survival.[2] |
| KU19-19 and T24 | Cell Cytotoxicity Assay | 3-10 µM | 48 hours | 60-75% suppression of cell survival.[2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Administration Route | Dosage | Treatment Schedule | Observed Effect |
| Murine Orthotopic Bladder Xenografts | Intravesical Instillation | 5 mg/kg | Twice weekly for 3 weeks | Significant suppression of tumor growth.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For XTT: Add the XTT reagent and incubator for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a plate reader (typically 570 nm for MTT and 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for Cell Proliferation
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
EdU labeling solution
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., coverslips in a multi-well plate) and treat with the desired concentrations of this compound for the chosen duration.
-
EdU Labeling: Add EdU labeling solution to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution, and then permeabilize with the permeabilization buffer.
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate in the dark to allow the fluorescent azide (B81097) to react with the incorporated EdU.
-
Nuclear Staining: Wash the cells and stain with a nuclear counterstain.
-
Imaging and Analysis:
-
Microscopy: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the EdU-positive population.
-
Protocol 3: Apoptosis Assay (PARP and Caspase-3 Cleavage by Western Blot)
This method detects the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in cell lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence of cleaved PARP and cleaved Caspase-3 bands indicates the induction of apoptosis.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the c-Myc signaling pathway.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound for cancer cell inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of cell viability observed. | 1. Sub-optimal concentration: The concentrations of this compound used may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient to induce a measurable effect. 3. Cell line resistance: The cell line may be inherently resistant to c-Myc inhibition or have alternative survival pathways. | 1. Perform a broader dose-response experiment with higher concentrations of this compound. 2. Increase the incubation time (e.g., up to 72 hours). 3. Confirm c-Myc expression in your cell line. Consider using a different cell line known to be sensitive to c-Myc inhibition as a positive control. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the wells. 2. Pipetting errors: Inaccurate preparation of drug dilutions or addition to the wells. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. High DMSO concentration: The final DMSO concentration may be too high, causing the compound to precipitate. | 1. Prepare fresh dilutions of this compound for each experiment. Gently warm the stock solution before dilution. 2. Ensure the final DMSO concentration in the culture medium is below 0.5%. |
| Discrepancy between cell viability and proliferation/apoptosis results. | 1. Cytostatic vs. Cytotoxic effects: At certain concentrations, this compound may be cytostatic (inhibiting proliferation) without immediately inducing cell death. 2. Timing of assays: The time points for different assays may not be optimal to capture the sequential events of cell cycle arrest followed by apoptosis. | 1. Analyze both cell proliferation (e.g., EdU assay) and apoptosis (e.g., Annexin V staining or caspase activity) to get a complete picture of the cellular response. 2. Perform a time-course experiment to determine the optimal time points for observing inhibition of proliferation and induction of apoptosis. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. auajournals.org [auajournals.org]
- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Troubleshooting inconsistent results in KSI-3716 experiments
Researchers and drug development professionals utilizing KSI-3716, a potent c-Myc inhibitor, may occasionally encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the generation of robust and reproducible data.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions by disrupting the interaction between c-Myc and its binding partner, MAX.[1][2][3] This blockage prevents the c-MYC/MAX heterodimer from binding to the promoters of its target genes, thereby inhibiting their transcription.[1][2][3] The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Q2: What are the key downstream target genes of the c-Myc pathway affected by this compound?
A2: Experimental evidence demonstrates that this compound treatment leads to a marked decrease in the expression of several c-Myc target genes. These include, but are not limited to, Cyclin D2, CDK4, and hTERT.[1][2][3]
Q3: At what concentrations is this compound typically effective?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, published studies have shown inhibition of c-MYC mediated transcriptional activity at concentrations as low as 1 µM.[2][3] Cytotoxic effects on bladder cancer cells have been observed at concentrations ranging from 2 µM to 25 µM with incubation times of 12 to 48 hours.[1][5]
Q4: How should this compound be stored?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, ranging from reagent handling to cellular variations. The following guides address common issues encountered in key experimental assays.
Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
Issue: High variability in cell viability readings between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Reagent Mixing | After adding the viability reagent, ensure gentle but thorough mixing by tapping the plate or using a plate shaker. Avoid introducing bubbles. |
| Cell Clumping | Ensure complete trypsinization and dissociation of cells into a single-cell suspension before seeding. |
Issue: IC50 values differ significantly from published data.
| Possible Cause | Troubleshooting Step |
| Different Cell Line or Passage Number | Use the same cell line and passage number as the reference study. High-passage-number cells can exhibit altered sensitivity to drugs.[6][7] |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[8] |
| Variations in Serum Concentration | Serum components can interact with small molecules. Maintain a consistent serum concentration throughout your experiments and compare it with the conditions in the reference study. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
Quantitative RT-PCR (qRT-PCR) for Target Gene Expression
Issue: Inconsistent downregulation of c-Myc target genes (e.g., Cyclin D2, CDK4, hTERT).
| Possible Cause | Troubleshooting Step |
| Suboptimal RNA Quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., via gel electrophoresis or Bioanalyzer) before proceeding with cDNA synthesis. |
| Inefficient Primer Design | Validate primer efficiency for all target and reference genes. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA. |
| Variable Treatment Time | The kinetics of target gene downregulation can vary. Perform a time-course experiment to determine the optimal treatment duration for observing maximal repression. |
| Cell Density at Treatment | Cell confluency can influence gene expression. Seed cells at a consistent density and treat them at a similar confluency level across experiments. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) for the desired duration (e.g., 12, 24, 48 hours).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Quantitative Reverse Transcriptase-PCR (qRT-PCR)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from a time-course experiment.
-
RNA Extraction: Isolate total RNA using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using validated primers for c-Myc target genes (e.g., Cyclin D2, hTERT, CDK4) and a stable housekeeping gene for normalization.[2][3]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizing Experimental Logic and Pathways
To further clarify experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Mechanism of action of this compound, inhibiting c-Myc/MAX binding.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. auajournals.org [auajournals.org]
- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. youtube.com [youtube.com]
- 8. static.fishersci.eu [static.fishersci.eu]
Technical Support Center: Minimizing Off-Target Effects of KSI-3716
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KSI-3716?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between c-Myc and its binding partner MAX.[1] Specifically, it blocks the formation of the c-MYC/MAX heterodimer, which is essential for binding to E-box DNA sequences in the promoter regions of c-Myc target genes.[2][3] By preventing this interaction, this compound inhibits the transcriptional activity of c-Myc, leading to decreased expression of genes involved in cell proliferation, such as cyclin D2 and CDK4, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions are a significant concern in research and drug development because they can lead to:
-
Cellular toxicity: Inhibition of essential cellular pathways by off-target binding can result in cytotoxicity that is unrelated to the on-target effect.
-
Poor clinical translation: Promising preclinical results may not be reproducible in clinical settings if the efficacy is linked to off-target effects that have different consequences or unacceptable toxicity in a whole organism.
Q3: Are there known off-target effects for this compound?
A3: While specific, validated off-target proteins for this compound are not extensively documented in publicly available literature, the potential for off-target effects exists. As this compound targets the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of c-Myc, a region with structural similarities to other transcription factors, it is plausible that it could interact with other bHLH-ZIP proteins.[4] Researchers should therefore experimentally validate that the observed phenotypes are a direct result of c-Myc inhibition.
Q4: How can I determine if the observed effects in my experiment are due to on-target inhibition of c-Myc by this compound?
A4: A multi-faceted approach is recommended to confirm on-target activity:
-
Genetic knockdown or knockout: Utilize techniques like siRNA or CRISPR/Cas9 to deplete c-Myc in your cellular model. If the phenotype observed with this compound treatment is rescued or mimicked by c-Myc depletion, it strongly suggests an on-target effect.
-
Rescue experiments: In a c-Myc knockout or knockdown background, ectopically express a c-Myc mutant that is resistant to this compound. If the wild-type phenotype is restored, this provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to c-Myc in intact cells by measuring changes in the thermal stability of the protein upon compound binding.
-
Transcriptomic/Proteomic analysis: Analyze the expression of known c-Myc target genes (e.g., Cyclin D2, CDK4, hTERT) following this compound treatment.[1][2] A dose-dependent decrease in the expression of these genes would support an on-target mechanism.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at low concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | Perform a dose-response curve and determine the IC50 value. Compare this with the concentration required to inhibit c-Myc activity (e.g., by measuring downstream gene expression). A significant discrepancy may indicate off-target effects. |
| Use a structurally unrelated c-Myc inhibitor to see if it recapitulates the phenotype. | |
| Test the compound in a c-Myc null cell line. If cytotoxicity persists, it is likely an off-target effect. | |
| Cell line sensitivity | Different cell lines can have varying sensitivities to c-Myc inhibition. Ensure the chosen cell line has a documented dependence on c-Myc for survival. |
| Incorrect compound concentration | Verify the concentration of your this compound stock solution. Perform fresh serial dilutions for each experiment. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell culture conditions | Maintain consistent cell passage numbers and confluency. Variations in cell health and density can impact experimental outcomes. |
| Use a consistent lot of serum and other culture reagents. | |
| Compound stability | Aliquot this compound stock solutions and store them properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Assay variability | Ensure all assay parameters (e.g., incubation times, reagent concentrations) are kept constant. Include appropriate positive and negative controls in every experiment. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (c-MYC/MAX complex formation) | 0.86 ± 0.04 μM | Ku19-19 cell lysates | [3] |
| Effective Concentration (inhibition of c-MYC transcriptional activity) | As low as 1 μM | Ku19-19, T24, MBT-2 | [2][3] |
| Cytotoxic Effect | Induces cell cycle arrest and apoptosis | Bladder cancer cells | [2] |
Experimental Protocols
Protocol 1: Western Blot for c-Myc Target Gene Expression
Objective: To determine the effect of this compound on the protein expression of c-Myc downstream targets.
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc target proteins (e.g., Cyclin D1, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating on-target effects of this compound.
References
Improving the stability of KSI-3716 in experimental conditions
Welcome to the technical support center for KSI-3716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue: Precipitation Observed in Aqueous Solution (e.g., Cell Culture Media)
-
Question: I diluted my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium), and the solution became cloudy or a precipitate formed. What should I do?
-
Answer: This is a common issue for hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock to an aqueous environment. Here are some steps to troubleshoot this problem:
-
Lower the Final Concentration: The most likely cause is that the aqueous solubility limit of this compound has been exceeded. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain the solubility of the compound. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.
-
Use a Co-Solvent System for In Vivo Use: For in vivo studies, a co-solvent system is often necessary. A previously published formulation for this compound consists of 40% PEG 400, 20% DMSO, and 40% normal saline.[1]
-
pH Adjustment: The solubility of some compounds can be influenced by pH.[2][3] You can experimentally determine the optimal pH for this compound solubility in your specific buffer system, though significant pH changes may impact your biological system.
-
Fresh Dilutions: Do not use a solution that has precipitated. It is recommended to prepare fresh dilutions of your this compound stock for each experiment.
-
Issue: Inconsistent or Lower-Than-Expected Activity
-
Question: My experimental results with this compound are inconsistent, or the compound appears to have lost activity. What are the potential causes?
-
Answer: Loss of activity can be due to compound degradation or improper handling. Consider the following factors:
-
Improper Storage: Ensure that your this compound, both in solid form and in stock solutions, is stored according to the recommended conditions. Repeated freeze-thaw cycles of stock solutions should be avoided as DMSO is hygroscopic and can absorb water over time, potentially affecting compound stability and concentration.[2] It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Chemical Instability in Media: Some components in cell culture media can react with and degrade small molecules over time.[4] To assess this, you can perform a time-course experiment, measuring the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time could indicate instability.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-protein-binding plates and pipette tips can help mitigate this.
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: How should I prepare a stock solution of this compound?
-
Q2: What are the recommended storage conditions for this compound?
-
A2: Proper storage is crucial for maintaining the stability of this compound.[2] The following table summarizes the recommended storage conditions.
-
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[8] |
| -80°C | Up to 2 years[8] |
-
Q3: Can I repeatedly freeze and thaw my DMSO stock solution of this compound?
-
A3: It is highly recommended to avoid repeated freeze-thaw cycles.[2] DMSO is hygroscopic and can absorb moisture from the air, which can dilute your stock solution and potentially compromise the stability of the compound. For best results, aliquot your stock solution into single-use volumes.
-
Experimental Conditions
-
Q4: What is the mechanism of action of this compound?
-
Q5: What are typical working concentrations for this compound in cell culture?
-
A5: In published studies, this compound has been shown to be effective in bladder cancer cell lines at concentrations ranging from 5 to 25 μM.[8] The optimal concentration will depend on the specific cell line and experimental conditions.
-
-
Q6: Is there a recommended formulation for in vivo studies?
-
A6: Yes, for intravesical instillation in murine models, this compound has been successfully formulated in a solvent composed of 40% PEG 400, 20% DMSO, and 40% normal saline.[1]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁BrCl₂N₂O₂ | [10] |
| Molecular Weight | 426.09 g/mol | [10] |
| CAS Number | 1151813-61-4 | [10] |
| IC₅₀ (c-MYC/MAX complex formation) | 0.84 μM | [8] |
| Solubility in DMSO | 2 mg/mL (4.69 mM) | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed bladder cancer cells (e.g., Ku19-19) in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 1 μM to 25 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[8]
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: In Vivo Tumor Suppression Study (Murine Orthotopic Bladder Xenograft)
-
Animal Model: Establish orthotopic bladder tumors in immunodeficient mice by instilling human bladder cancer cells (e.g., luciferase-expressing Ku19-19) into the bladder.
-
Tumor Confirmation: Confirm tumor establishment via bioluminescence imaging.
-
Randomization: Randomize mice with confirmed tumors into control and experimental groups.
-
Compound Formulation: Prepare the this compound formulation at the desired concentration (e.g., 5 mg/kg) in a vehicle of 40% PEG 400, 20% DMSO, and 40% normal saline.[1] The control group will receive the vehicle only.
-
Administration: Administer the this compound formulation or vehicle intravesically twice weekly for a specified duration (e.g., 3 weeks).[1]
-
Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging twice weekly. Also, monitor the general health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the bladders and other major organs for histological analysis (e.g., H&E staining) to assess tumor burden and potential systemic toxicity.[1]
Visualizations
Caption: c-Myc/Max signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vitro cell viability assay.
Caption: Troubleshooting logic for addressing compound precipitation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer treatments and photosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 7. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Best practices for long-term storage of KSI-3716
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of the novel small molecule kinase inhibitor, KSI-3716. Adherence to these guidelines is critical for ensuring the compound's stability, potency, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid, lyophilized powder of this compound for long-term use?
For optimal long-term stability, the solid form of this compound should be stored at -20°C or -80°C in a tightly sealed container.[1][2] It is crucial to protect the compound from light and moisture. If possible, storing the vial within a desiccator is recommended to minimize exposure to humidity.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound to create a high-concentration stock solution (e.g., 10 mM).[2] Using anhydrous DMSO is critical as water can promote compound degradation.[2]
Q3: How should I store the this compound stock solution?
Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][2][3] These aliquots should be stored at -80°C for long-term stability.[1][2]
Q4: Can I store diluted, aqueous solutions of this compound?
It is strongly advised not to store this compound in aqueous buffers for extended periods.[1][2] Working solutions should be prepared fresh for each experiment by diluting the frozen DMSO stock solution into the appropriate aqueous experimental buffer.[2]
Q5: My this compound solution has changed color. What does this mean?
A change in the color of your stock or working solution is often an indication of chemical degradation or oxidation.[3] This can be caused by exposure to light, air, or impurities in the solvent.[3] If you observe a color change, it is essential to verify the integrity of the compound before proceeding with your experiments.[3]
Q6: I see precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can happen if the compound's solubility limit is exceeded at low temperatures or if the solvent is not suitable for cryogenic storage.[3] To resolve this, thaw the solution slowly at room temperature and vortex gently to ensure it has fully redissolved before use.[3] If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.[3]
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Experimental Results / Loss of Potency | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, light exposure). | Prepare fresh working solutions from a new aliquot of the -80°C stock for each experiment. Ensure stock solutions are stored in light-protected vials.[1][3] Consider performing a stability test (see Experimental Protocols). |
| Instability in aqueous buffer over the course of a long-term experiment. | Prepare fresh dilutions of this compound at different time points during your experiment if possible. Minimize the time the compound spends in aqueous solution before being added to the assay. | |
| High Background Signal in Assay | Compound aggregation at high concentrations. | Visually inspect the solution for any cloudiness. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help prevent aggregation.[4] |
| Autofluorescence of the compound in fluorescence-based assays. | Run a control experiment with the compound alone in the assay buffer to measure its intrinsic fluorescence.[5] | |
| Vehicle Control (DMSO) Shows a Biological Effect | The final concentration of DMSO in the assay is too high. | Ensure the final DMSO concentration in your experimental wells is kept low, ideally below 0.1% and not exceeding 0.5%.[4] All control wells must contain the same final concentration of DMSO.[4] |
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Typical Stability | Key Best Practices |
| Solid Powder | N/A | -20°C or -80°C | Years | Store in a tightly sealed, light-protected container. Use a desiccator to protect from moisture.[1] |
| Stock Solution | Anhydrous DMSO | -80°C | Months to a year+ | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use light-protected vials (e.g., amber vials).[1][2] |
| Working Solution | Aqueous Buffer | Room Temp or 4°C | Hours | Prepare fresh before each experiment. Do not store for extended periods.[1][2] |
Experimental Protocols & Visualizations
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle sonication in a water bath can be used if necessary to aid dissolution.[1]
-
Dispense the stock solution into single-use, light-protected aliquots.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method to assess the stability of your this compound stock solution over time.
-
Timepoint Zero (T=0): Immediately after preparing the stock solution, take a small aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as your baseline for purity and peak area.[3]
-
Storage: Store the remaining aliquots under your desired test conditions (e.g., -80°C, -20°C, 4°C).
-
Subsequent Timepoints: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.
-
Analysis: Allow the aliquot to thaw completely, then analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Comparison: Compare the purity and peak area of your compound at each timepoint to the T=0 baseline to determine the percentage of degradation.[3]
Generic Kinase Signaling Pathway
This compound is designed to inhibit a specific kinase within a cellular signaling cascade. The diagram below illustrates a generic representation of such a pathway, showing how an external signal is transduced to elicit a cellular response. The point of inhibition by this compound would be at the "Target Kinase" node.
References
Addressing variability in in vivo tumor response to KSI-3716
This technical support center provides guidance for researchers, scientists, and drug development professionals using the c-Myc inhibitor, KSI-3716, in in vivo tumor models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in tumor response during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor response to this compound. What are the potential causes?
A1: Inter-animal variability is a common challenge in preclinical studies and can arise from several factors:
-
Tumor Implantation Technique: Inconsistencies in the number of viable cells, injection volume, and anatomical location of implantation can lead to significant differences in tumor establishment and growth rates.[1]
-
Animal Health and Husbandry: Underlying health issues, stress from transport or handling, and variations in diet or housing conditions can impact the physiological state of the animals and their response to treatment.
-
Drug Formulation and Administration: Inconsistent formulation of this compound or minor inaccuracies in dosing can lead to variable drug exposure among animals.
-
Genetic Heterogeneity of the Animal Model: Even within inbred strains, minor genetic differences can affect drug metabolism and tumor biology.
Q2: this compound demonstrated potent activity in our in vitro assays, but the in vivo efficacy is lower than expected. Why might this be the case?
A2: The discrepancy between in vitro and in vivo efficacy can be attributed to several factors related to pharmacokinetics (PK) and the complex in vivo environment:
-
Inefficient Tumor Penetration: The physicochemical properties of this compound may limit its ability to effectively penetrate solid tumors after intravesical instillation.
-
Drug Retention Time: The dwell time of this compound within the bladder is a critical factor.[2][3] Insufficient retention time can lead to reduced drug exposure to the tumor cells.
-
Activation of Resistance Pathways: The in vivo tumor microenvironment can trigger signaling pathways that confer resistance to c-Myc inhibitors, which may not be active in in vitro settings.[4]
-
Compensatory Mechanisms: Inhibition of c-Myc may lead to the compensatory upregulation of other MYC family members (e.g., MYCN, MYCL), which can diminish the therapeutic efficacy.[5]
Q3: Could resistance to this compound develop over time in our in vivo models?
A3: Yes, acquired resistance to c-Myc inhibitors is a potential issue. Mechanisms of resistance can include:
-
Upregulation of c-Myc Expression: Tumor cells may adapt by increasing the expression of c-Myc to overcome the inhibitory effect of this compound.[5]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, bypassing their dependency on c-Myc.[4]
-
Alterations in the Tumor Microenvironment: Changes in the tumor stroma, such as the activity of cancer-associated fibroblasts (CAFs), can create a microenvironment that supports tumor growth and reduces the efficacy of therapies.[6]
Troubleshooting Guide
Issue 1: High Variability in Orthotopic Bladder Tumor Engraftment and Growth
-
Possible Cause: Inconsistent tumor cell implantation technique.
-
Troubleshooting Steps:
-
Standardize Cell Preparation: Ensure cancer cells are in the logarithmic growth phase with high viability (>95%) at the time of implantation.
-
Optimize Bladder Pretreatment: The bladder wall can be pre-treated with agents like poly-L-lysine to enhance tumor cell adherence.[2][3][7] Ensure the concentration and incubation time of the pretreatment agent are consistent across all animals.
-
Control Cell Number and Volume: Use a precise number of cells in a fixed volume for instillation.[2][3]
-
Standardize Instillation Procedure: Follow a consistent and validated protocol for transurethral catheterization and cell instillation to minimize bladder injury and ensure consistent delivery to the bladder lumen.[8][9][10]
-
Control Dwell Time: The duration the cell suspension remains in the bladder should be standardized for all animals.[2][3]
-
Issue 2: Inconsistent Tumor Response to Intravesical this compound Administration
-
Possible Cause: Variability in drug delivery and retention.
-
Troubleshooting Steps:
-
Ensure Complete Bladder Emptying: Before instillation of this compound, gently massage the lower abdomen of the mouse to ensure the bladder is empty.[10] A full bladder can dilute the drug or cause immediate leakage.[10]
-
Standardize Catheterization Technique: Use a consistent and appropriate catheter size (e.g., 24G for mice) and lubrication to avoid trauma to the urethra.[2][9]
-
Control Instillation Volume and Dwell Time: Administer a consistent volume of the this compound solution and maintain a standardized dwell time within the bladder for all animals.
-
Animal Positioning: During the dwell time, consider rotating the animals to ensure the drug solution has contact with the entire bladder surface.[11]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Bladder Cancer Cell Lines
| Cell Line | Assay | Duration (hours) | IC50 (µM) | Reference |
| Ku19-19 | Cell Survival | 12 | ~3 | [2] |
| T24 | Cell Survival | 12 | ~3 | [2] |
| Ku19-19 | Cell Survival | 48 | <3 | [2] |
| T24 | Cell Survival | 48 | 3-10 | [2] |
| MBT-2 | c-MYC Transcriptional Activity | Not Specified | ~5 (4.5-fold reduction) | [2] |
| Ku19-19 | c-MYC Transcriptional Activity | Not Specified | ~5 (6-fold reduction) | [2] |
| T24 | c-MYC Transcriptional Activity | Not Specified | ~5 (3.5-fold reduction) | [2] |
| KU19-19/GEM (Gemcitabine-resistant) | Cell Survival | Not Specified | ~2 (85% inhibition) | [3][12] |
Table 2: In Vivo Dosing Regimen for this compound in a Murine Orthotopic Bladder Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Murine orthotopic bladder xenografts | [13][14] |
| Drug | This compound | [14][15] |
| Dose | 5 mg/kg | [14][15] |
| Administration Route | Intravesical | [14][15] |
| Frequency | Twice weekly | [16] |
| Duration | 3 weeks | [16] |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Bladder Cancer Xenograft Model
This protocol is a generalized summary based on established methods.[2][3][7][8][9]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID-beige mice).[2][3]
-
Cell Culture: Culture human bladder cancer cells (e.g., UM-UC-3) under standard conditions. For in vivo imaging, cells can be transduced with a luciferase reporter gene.[2][3]
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane).[7][10]
-
Catheterization:
-
Bladder Pretreatment (Optional but Recommended):
-
Tumor Cell Instillation:
-
Recovery: Remove the catheter and allow the mouse to recover from anesthesia. Monitor for any post-surgical complications.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive methods such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.[2][3][7]
Protocol 2: Intravesical Administration of this compound
This protocol is based on the dosing regimen reported for this compound.[14][15][16]
-
Drug Preparation: Prepare a solution of this compound at the desired concentration for a final dose of 5 mg/kg. The vehicle used in the original studies should be replicated if possible.
-
Anesthesia and Catheterization: Follow steps 3 and 4 from Protocol 1.
-
Drug Instillation:
-
Instill the prepared this compound solution into the bladder through the catheter.
-
Maintain the solution in the bladder for a predetermined dwell time.
-
-
Frequency: Repeat the administration twice weekly for the duration of the study (e.g., 3 weeks).
-
Tumor Response Monitoring: Monitor tumor volume and animal well-being regularly throughout the treatment period.
Visualizations
Caption: A generalized experimental workflow for in vivo studies of this compound.
Caption: The signaling pathway illustrating the mechanism of action of this compound.
Caption: A logical diagram for troubleshooting variability in in vivo tumor response.
References
- 1. benchchem.com [benchchem.com]
- 2. Qucosa - Technische Universität Dresden: An orthotopic xenograft model for high-risk non-muscle invasive bladder cancer in mice: influence of mouse strain, tumor cell count, dwell time and bladder pretreatment [tud.qucosa.de]
- 3. An orthotopic xenograft model for high-risk non-muscle invasive bladder cancer in mice: influence of mouse strain, tumor cell count, dwell time and bladder pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Transurethral Instillation Procedure in Adult Male Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ojs.utlib.ee [ojs.utlib.ee]
- 12. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Minimally Invasive Establishment of Murine Orthotopic Bladder Xenografts | Semantic Scholar [semanticscholar.org]
- 14. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Protocols for KSI-3716 and Gemcitabine Sequential Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the sequential treatment of KSI-3716 and gemcitabine (B846).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments involving this compound and gemcitabine.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability readouts between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette or automated cell dispenser. It is critical to maintain an appropriate cell density to prevent nutrient depletion and avoid saturation effects that could confound toxicity assessments.[1] |
| Edge effects in multi-well plates. | To mitigate evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. | |
| Inconsistent incubation times or conditions. | Standardize all incubation times and ensure the incubator provides a stable and uniform environment (temperature, CO2, humidity). | |
| Lower than expected cytotoxicity for gemcitabine. | Cell line resistance. | Verify the gemcitabine sensitivity of your cell line. Gemcitabine resistance can be intrinsic or acquired and may involve mechanisms like altered drug metabolism or transport.[2] Consider using a positive control cell line with known sensitivity. |
| Suboptimal drug concentration or exposure time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of gemcitabine treatment for your specific cell line.[3][4] | |
| Drug degradation. | Prepare fresh dilutions of gemcitabine for each experiment from a properly stored stock solution. | |
| Lack of synergistic or additive effect with sequential treatment. | Suboptimal timing of sequential administration. | The timing between gemcitabine and this compound administration is crucial. Based on preclinical studies, exposing cells to gemcitabine for a period (e.g., 48 hours) to induce resistance mechanisms, followed by treatment with this compound, may be more effective than simultaneous administration.[5] |
| Incorrect order of drug addition. | Preclinical evidence suggests that pretreatment with gemcitabine followed by this compound is effective, particularly in gemcitabine-resistant cells where c-Myc is upregulated as a resistance mechanism.[5] | |
| Cell density is too high or too low. | Optimize cell seeding density. High cell density can mask drug effects, while low density can lead to poor cell health and inconsistent results. | |
| Difficulty dissolving this compound. | Poor solubility in aqueous solutions. | This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] Further dilutions into aqueous culture medium should be done carefully to avoid precipitation. |
| Inconsistent IC50 values for this compound. | Variability in stock solution preparation. | Differences in stock solutions are a primary reason for discrepancies in IC50 values between experiments or labs.[7] Ensure accurate weighing and dissolving of the compound. |
| Cell line sensitivity. | The half-maximal inhibitory concentration (IC50) of this compound can vary between different cell lines.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and gemcitabine?
A1: this compound is a potent inhibitor of c-Myc, a transcription factor that plays a critical role in cell proliferation, growth, and apoptosis.[9] It functions by blocking the binding of the c-MYC/MAX heterodimer to the promoter regions of its target genes.[6][10][11] This leads to the downregulation of c-MYC target genes involved in cell cycle progression, such as cyclin D2 and CDK4, ultimately inducing cell cycle arrest and apoptosis.[8][10]
Gemcitabine is a nucleoside analog that acts as an antimetabolite. After being transported into the cell, it is phosphorylated to its active forms, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[12] dFdCTP is incorporated into DNA, leading to "masked chain termination" and inhibition of DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[12]
Q2: What is the rationale for sequential treatment with gemcitabine followed by this compound?
A2: The rationale for this sequential treatment is based on the observation that some cancer cells develop resistance to gemcitabine by upregulating the expression of c-Myc.[5] By first treating with gemcitabine, which can select for or induce a gemcitabine-resistant population with elevated c-Myc levels, the subsequent administration of the c-Myc inhibitor this compound can then effectively target and eliminate these resistant cells.[5] Preclinical studies have shown that this sequential approach can be more effective than either drug alone or their simultaneous administration.[5]
Q3: How should I determine the optimal concentrations for this compound and gemcitabine in my experiments?
A3: The optimal concentrations should be determined empirically for each cell line used in your experiments. A standard approach is to perform dose-response curves for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).[13] For combination studies, you can then use concentrations around the IC50 values of each drug in a matrix format to assess for synergistic, additive, or antagonistic effects.
Q4: What methods can be used to analyze the synergy between this compound and gemcitabine?
A4: Several mathematical models can be used to quantify the interaction between two drugs. Common methods include the Loewe additivity model and the Bliss independence model.[14] Software packages are available that can analyze dose-response matrix data to calculate synergy scores and generate synergy landscape plots.[14] These analyses will help determine if the combination of this compound and gemcitabine results in a greater therapeutic effect than would be expected from the sum of their individual effects.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound and gemcitabine, both individually and in sequence.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
Gemcitabine
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[15]
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring a single-cell suspension.[16]
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.[15] Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15][16]
-
-
Drug Treatment (Sequential):
-
Prepare serial dilutions of gemcitabine in complete medium.
-
Remove the medium from the wells and add 100 µL of the gemcitabine-containing medium.
-
Incubate for a predetermined time (e.g., 48 hours).
-
After the gemcitabine incubation, remove the medium and wash the cells gently with PBS.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound-containing medium to the wells.
-
Incubate for another predetermined time (e.g., 72 hours).[15]
-
-
Cell Viability Assessment:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15] Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the crystals.[15]
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[15]
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490-570 nm for MTT).[15]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percentage of viability against the drug concentration to generate dose-response curves and determine IC50 values.
-
Protocol 2: Analysis of c-Myc/MAX/DNA Complex Formation (Electrophoretic Mobility Shift Assay - EMSA)
This protocol can be used to verify the inhibitory effect of this compound on the DNA binding activity of the c-Myc/MAX complex.
Materials:
-
Nuclear protein extracts from cells of interest
-
Biotin-labeled double-stranded DNA probe containing the c-Myc binding site (E-box sequence: 5'-CACGTG-3')[17][18]
-
Unlabeled competitor probe
-
Poly(dI-dC)
-
Binding buffer
-
This compound
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine nuclear extract, poly(dI-dC), and binding buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Incubate at room temperature.
-
Add the biotin-labeled probe and incubate.
-
For competition assays, add an excess of unlabeled probe before adding the labeled probe.
-
-
Gel Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Transfer and Detection:
-
Transfer the protein-DNA complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Block the membrane.
-
Incubate with streptavidin-HRP conjugate.
-
Wash the membrane.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Ku19-19 | 12 | > 25 |
| 24 | ~15 | |
| 48 | ~7 | |
| T24 | 12 | > 25 |
| 24 | ~20 | |
| 48 | ~8 | |
| SV-HUC1 (immortalized normal) | 48 | > 25 |
| Data adapted from Jeong et al., J Urol, 2014.[8] |
Table 2: In Vitro Cytotoxicity of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| BxPC-3 | Pancreatic | ~10 nM - 1 µM |
| MIA PaCa-2 | Pancreatic | ~10 nM - 10 µM |
| PANC-1 | Pancreatic | ~1 µM - >100 µM |
| AsPC-1 | Pancreatic | ~10 nM - 1 µM |
| Capan-1 | Pancreatic | ~1 nM - 100 nM |
| IC50 values for gemcitabine can vary significantly depending on the cell line and experimental conditions. The ranges provided are approximate based on published literature.[13][19][20][21][22] |
Visualizations
Caption: Gemcitabine mechanism of action.
Caption: this compound mechanism of action.
Caption: Sequential treatment experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. auajournals.org [auajournals.org]
- 9. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. c-Myc Pathway [gentarget.com]
- 19. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from KSI-3716 Functional Assays
Fictional Compound: For the purpose of this guide, KSI-3716 is a hypothetical, potent, and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary mechanism of action is to block the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2] It is under investigation for its therapeutic potential in myeloproliferative neoplasms and other conditions driven by aberrant JAK2 signaling.[3]
This guide provides troubleshooting for common unexpected results in functional assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary downstream marker to confirm this compound activity in cells?
A1: The most direct and common method is to measure the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3 Tyr705) or STAT5 at tyrosine 694 (p-STAT5 Tyr694) via Western blot.[4][5] A successful inhibition by this compound should lead to a significant dose-dependent decrease in the phosphorylated form of these proteins without affecting their total protein levels.[4]
Q2: My this compound inhibitor shows high potency in a biochemical (cell-free) kinase assay, but significantly lower potency in cell-based assays. Why?
A2: This is a common discrepancy. Several factors can contribute to this:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.[6]
-
High Intracellular ATP: The concentration of ATP inside a cell is in the millimolar range, which is much higher than what is typically used in biochemical assays.[6] Since this compound is an ATP-competitive inhibitor, the high intracellular ATP concentration can outcompete the inhibitor, leading to a higher apparent IC50.[6]
-
Protein Binding: The inhibitor may bind to other proteins within the cell or to serum proteins in the culture medium, reducing the free concentration available to inhibit JAK2.[6]
-
Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.[6]
Q3: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that doesn't seem to align with the known function of the JAK2-STAT3/5 pathway. Could this be an off-target effect?
A3: Yes, this is a strong possibility. While this compound is designed to be selective for JAK2, it may inhibit other kinases, especially at higher concentrations.[5][6] This is particularly true for kinases with similar ATP-binding pockets.[4] To investigate this, consider the following:
-
Consult the Selectivity Profile: Review any available kinase selectivity data for this compound.
-
Use a Structurally Different Inhibitor: Confirm the phenotype using a different, structurally unrelated JAK2 inhibitor. If the phenotype persists, it is more likely to be an on-target effect.[4][6]
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down JAK2 and see if this recapitulates the observed phenotype.[4]
Q4: After an initial decrease in p-STAT3, I see a rebound in phosphorylation after prolonged treatment with this compound. What could be the cause?
A4: This phenomenon can be due to a few reasons:
-
Pathway Reactivation: Prolonged exposure to some kinase inhibitors can paradoxically lead to the reactivation of the signaling pathway.[4][5]
-
Acquired Resistance: Cancer cells can develop resistance through various mechanisms, including acquired mutations in the JAK2 kinase domain that prevent inhibitor binding.[4]
-
Feedback Loops: Inhibition of the JAK2 pathway might trigger compensatory signaling through other pathways that can, in turn, lead to the reactivation of STAT3.
Troubleshooting Guides
Problem 1: Incomplete or No Inhibition of STAT3/5 Phosphorylation
This is one of the most common issues and can point to problems with the compound, the cells, or the assay itself.
Data Presentation: Hypothetical Western Blot Results for p-STAT3
| Treatment | This compound Conc. (nM) | p-STAT3 (Tyr705) Signal (Normalized) | Total STAT3 Signal (Normalized) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.95 | 1.02 |
| This compound | 100 | 0.88 | 0.99 |
| This compound | 1000 | 0.85 | 1.01 |
In this example, the inhibition of p-STAT3 is very weak, even at high concentrations.
Troubleshooting Steps
| Possible Cause | Recommended Solution(s) |
| Insufficient Inhibitor Concentration | Perform a dose-response curve with a wider concentration range to determine the IC50 for p-STAT3 inhibition in your specific cell model.[4] |
| Short Incubation Time | Optimize the incubation time (e.g., 2, 6, 24 hours) to find the point of maximal inhibition.[4] |
| Cellular Resistance | Use a cell line known to be sensitive to JAK2 inhibition as a positive control. If you suspect acquired resistance, you can sequence the JAK2 gene in your cells to check for mutations.[4] |
| Inactive Compound | Ensure that this compound has been stored correctly (typically at -20°C or -80°C as a powder or in DMSO aliquots). Test a fresh aliquot of the compound. |
| Assay/Western Blot Issues | Confirm that your p-STAT3 antibody is working correctly using a positive control (e.g., cells stimulated with a cytokine like IL-6).[7][8] Ensure that phosphatase inhibitors were included in your lysis buffer.[9] |
Problem 2: Unexpected Decrease in Cell Viability at Low this compound Concentrations
Sometimes, a compound can be more cytotoxic than expected based on its on-target activity.
Data Presentation: Hypothetical Cell Viability (MTT Assay) vs. p-STAT3 Inhibition (Western Blot)
| This compound Conc. (nM) | % Cell Viability (72h) | % p-STAT3 Inhibition (4h) |
| 10 | 95% | 10% |
| 100 | 55% | 50% |
| 1000 | 20% | 90% |
In this scenario, a significant drop in cell viability is seen at 100 nM, where p-STAT3 is only inhibited by 50%. This suggests that other mechanisms might be contributing to cell death.
Troubleshooting Steps
| Possible Cause | Recommended Solution(s) |
| Off-Target Effects | The inhibitor may be affecting other kinases that are critical for cell survival in your specific cell line.[6] Review the kinase selectivity profile for this compound.[4] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold (typically <0.1-0.5%).[5] |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to the inhibition of even a small fraction of the JAK2 protein pool, or it may be dependent on other kinases that are weakly inhibited by this compound. |
| Apoptosis vs. Necrosis | The observed cell death could be due to a mechanism other than the intended on-target effect. Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine the mechanism of cell death.[10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol is for assessing the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEL, Ba/F3-JAK2 V617F) in 6-well plates and allow them to adhere or stabilize overnight.[5]
-
Starve cells in a serum-free or low-serum medium for 4-6 hours.[7]
-
Pre-treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.[7]
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.[7][8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[7]
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7][9]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.[7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5][7]
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[5][7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][7]
-
Detect the signal using an ECL substrate.[7]
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[9][11]
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 72 hours.[5]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[5]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results to determine the IC50 value for cell viability.[5]
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory point of this compound.
Caption: A logical workflow for troubleshooting unexpected results with a JAK2 inhibitor.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Quantum chemistry meets cancer treatment | Drug Discovery News [drugdiscoverynews.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Validation & Comparative
A Comparative Analysis of KSI-3716 and Other c-Myc Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a conventional enzymatic pocket has rendered it a challenging molecule to inhibit. This guide provides a comparative overview of the efficacy of KSI-3716, a small molecule inhibitor of the c-Myc/Max interaction, against other notable c-Myc inhibitors, supported by available preclinical data.
Mechanism of Action: A Diverse Armamentarium Against c-Myc
c-Myc inhibitors can be broadly categorized based on their mechanism of action. This compound is a direct inhibitor that blocks the heterodimerization of c-Myc with its obligate partner Max, a crucial step for its DNA binding and transcriptional activity.[1][2] Other inhibitors employ different strategies, including disrupting c-Myc/Max dimerization, interfering with c-Myc DNA binding, or indirectly targeting c-Myc by modulating its transcription, translation, or protein stability.
Quantitative Comparison of in vitro Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and other c-Myc inhibitors in various cancer cell lines. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
| Inhibitor | Mechanism of Action | Assay | Cell Line | IC50 / % Inhibition | Reference |
| This compound | Blocks c-Myc/Max binding to promoter | Complex Formation | - | IC50 = 0.84 µM | [1] |
| Cytotoxicity | Ku19-19 (Bladder) | 30% inhibition at 3 µM (12h) | [3] | ||
| Cytotoxicity | T24 (Bladder) | 30% inhibition at 3 µM (12h) | [3] | ||
| Cytotoxicity | Ku19-19 (Bladder) | 60-75% inhibition at 3-10 µM (48h) | [3] | ||
| Cytotoxicity | KU19-19/GEM (Bladder, Gemcitabine-resistant) | 85% inhibition at 2 µM | [4] | ||
| 10058-F4 | Inhibits c-Myc/Max interaction | Cytotoxicity | KU19-19/GEM (Bladder, Gemcitabine-resistant) | Much less cytotoxic than this compound | [4] |
| JQ1 | BET bromodomain inhibitor (indirect) | Cell Viability | MCF7 (Breast) | IC50 ≈ 0.5 µM | [5][6] |
| Cell Viability | T47D (Breast) | IC50 ≈ 0.5 µM | [5][6] | ||
| Cell Growth | LNCaP, C4-2, 22Rv1 (Prostate) | IC50 ≈ 200 nM | [7] | ||
| Omomyc (OMO-103) | Dominant-negative MYC mutant | Clinical Trial (Phase I) | Various Solid Tumors | Stable disease in 8 of 17 evaluable patients | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Overview of the c-Myc signaling pathway and points of intervention for various inhibitors.
Caption: A general experimental workflow for the screening and evaluation of c-Myc inhibitors.
Detailed Experimental Protocols
Cell Viability (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the c-Myc inhibitor in the appropriate vehicle (e.g., DMSO). Add the diluted compounds to the wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 48-72 hours).[10]
-
Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.1 mg/mL in PBS). Add 20 µL of the resazurin solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[10]
-
Measurement: Measure the fluorescence at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[10]
Western Blot for c-Myc Protein Levels
This technique is used to detect changes in the expression of c-Myc and its downstream target proteins.
-
Cell Lysis: Following treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as a BCA or Bradford assay.[10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (or other target proteins) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction
This method is used to determine if an inhibitor disrupts the interaction between c-Myc and Max.
-
Cell Lysis: Lyse inhibitor-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[11]
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C.[11]
-
Add protein A/G agarose beads to pull down the c-Myc and any interacting proteins.[11]
-
Wash the beads multiple times to remove non-specifically bound proteins.[11]
-
-
Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Probe the membrane with a primary antibody against Max.[11]
-
A reduced Max band in the inhibitor-treated sample compared to the control indicates a disruption of the c-Myc/Max interaction.[11]
-
Discussion and Future Directions
This compound has demonstrated potent activity against bladder cancer cells, including those resistant to conventional chemotherapy, and appears to be more cytotoxic than the first-generation c-Myc inhibitor 10058-F4 in this context.[4] Indirect inhibitors like JQ1 have shown efficacy in various cancer types, but their effects are not exclusively mediated through c-Myc. The clinical advancement of Omomyc (OMO-103) represents a significant milestone for direct c-Myc inhibition, with early clinical data showing disease stabilization in heavily pretreated patients.[8][9]
The development of effective and specific c-Myc inhibitors remains a critical goal in oncology. Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical studies of different c-Myc inhibitors in a wide range of cancer models are needed to provide a clearer picture of their relative efficacy and potential clinical applications.
-
Combination therapies: Investigating the synergistic effects of c-Myc inhibitors with other targeted therapies or conventional chemotherapies could lead to more effective treatment strategies.
-
Biomarker development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to c-Myc-targeted therapies.
This guide provides a snapshot of the current landscape of c-Myc inhibitors, highlighting the promising potential of this compound and other emerging agents. Continued research and clinical investigation are essential to fully realize the therapeutic promise of targeting this master regulator of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
- 9. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle in Bladder Cancer: Unraveling the Efficacy of c-Myc Inhibitors KSI-3716 and 10058-F4
For researchers, scientists, and drug development professionals, the quest for effective targeted therapies against bladder cancer is a continuous endeavor. Among the promising targets is the oncoprotein c-Myc, a master regulator of cell proliferation and survival, which is frequently deregulated in this malignancy. This guide provides an objective comparison of two small molecule inhibitors of c-Myc, KSI-3716 and 10058-F4, with a focus on their performance in bladder cancer cell lines, supported by experimental data.
This comparative analysis delves into the mechanisms of action, cytotoxic effects, and the signaling pathways modulated by this compound and 10058-F4. By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and providing visual representations of key cellular processes, this guide aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel bladder cancer therapeutics.
Mechanism of Action: Disrupting the c-Myc/Max Complex
Both this compound and 10058-F4 are designed to inhibit the function of c-Myc.[1][2][3] The c-Myc protein exerts its oncogenic effects by forming a heterodimer with its partner, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the transcription of genes involved in cell cycle progression, metabolism, and apoptosis.[4]
This compound is a potent inhibitor that directly blocks the binding of the c-Myc/Max heterodimer to the promoter regions of its target genes.[1][2] In contrast, 10058-F4 is characterized as a c-Myc-Max dimerization inhibitor, preventing the initial formation of the functional c-Myc/Max complex.[3][5] By disrupting this crucial interaction, both compounds effectively silence c-Myc's transcriptional activity, leading to downstream anti-cancer effects.
Comparative Efficacy in Bladder Cancer Cell Lines
A key study directly compared the cytotoxic effects of this compound and 10058-F4 in a gemcitabine-resistant human bladder cancer cell line, KU19-19/GEM.[6] The results demonstrated a significantly higher potency of this compound in inhibiting cell survival compared to 10058-F4.
| Compound | Cell Line | Concentration | Inhibition of Cell Survival |
| This compound | KU19-19/GEM | 2 µM | 85% |
| 10058-F4 | KU19-19/GEM | up to 10 µM | No inhibition observed |
Table 1: Comparative Cytotoxicity of this compound and 10058-F4 in Gemcitabine-Resistant Bladder Cancer Cells. Data from a cell proliferation assay after treatment with the indicated concentrations of each compound.[6]
Furthermore, the study highlighted that this compound effectively inhibited DNA synthesis in KU19-19/GEM cells at a concentration of 2 µM, as measured by an EdU incorporation assay.[6] In contrast, 10058-F4 showed no inhibition of cell proliferation at doses up to 10 µM in the same cell line.[6]
Induction of Apoptosis
A critical mechanism by which both this compound and 10058-F4 exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1][2][3] Inhibition of c-Myc leads to cell cycle arrest and subsequently triggers the apoptotic cascade.[1][4]
In the gemcitabine-resistant KU19-19/GEM bladder cancer cells, treatment with this compound led to the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[6] The cleavage of these proteins is a hallmark of apoptosis.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are provided below.
Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Bladder cancer cells (e.g., KU19-19/GEM) are seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the cells are treated with various concentrations of this compound (e.g., 0-10 µM) or 10058-F4 (e.g., 0-10 µM).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells).
EdU Incorporation Assay
-
Cell Seeding: Bladder cancer cells are seeded in 96-well black plates at a density of 1 x 10⁴ cells per well.
-
Treatment: Cells are treated with the desired concentrations of this compound or 10058-F4.
-
EdU Labeling: After a specified incubation time (e.g., 48 hours), 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, is added to the culture medium and incubated for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based fixative and then permeabilized with a saponin-based solution.
-
Click-iT® Reaction: A Click-iT® reaction cocktail containing a fluorescent azide (B81097) is added, which covalently binds to the alkyne group of the incorporated EdU.
-
Detection: The fluorescence signal, which is proportional to the amount of DNA synthesis, is detected using a fluorescence microplate reader or by flow cytometry.
Western Blotting for Apoptosis Markers
-
Cell Lysis: Bladder cancer cells (5 x 10⁵) are plated in 100 mm dishes and treated with the inhibitors for 48 hours. After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved PARP and cleaved caspase-3. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence from studies on bladder cancer cell lines suggests that This compound is a more potent inhibitor of cell proliferation than 10058-F4 .[6] this compound effectively induces cytotoxicity and apoptosis in gemcitabine-resistant bladder cancer cells at low micromolar concentrations, while 10058-F4 shows minimal activity even at higher concentrations in the same cell line.[6] Both compounds function by targeting the c-Myc signaling pathway, but their differential efficacy highlights the importance of specific molecular interactions in achieving a therapeutic effect.
This guide provides a foundational understanding of the comparative performance of this compound and 10058-F4. Further in-depth studies, including in vivo models, are crucial to fully elucidate their therapeutic potential in the clinical management of bladder cancer. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations into these and other novel c-Myc inhibitors.
References
- 1. c-myc in bladder cancer. Clinical findings and analysis of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression of proto-oncogene c-Myc in patients with urinary bladder transitional cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of KSI-3716 and MYRA-A as Myc Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two notable Myc inhibitors: KSI-3716 and MYRA-A. This analysis is based on publicly available experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers. This central role has made Myc an attractive, albeit challenging, therapeutic target. This guide focuses on a comparative analysis of two small molecule inhibitors, this compound and MYRA-A, which have been developed to interfere with Myc's oncogenic activity through distinct mechanisms.
Mechanisms of Action: A Tale of Two Strategies
Both this compound and MYRA-A ultimately aim to disrupt the transcriptional activity of the c-Myc protein, but they achieve this through different points of intervention in the Myc pathway.
This compound acts as a direct inhibitor of the c-Myc/MAX heterodimer's ability to bind to DNA. The c-Myc protein requires dimerization with its partner, MAX, to form a functional complex that can recognize and bind to specific DNA sequences known as E-boxes within the promoter regions of its target genes. By binding to the c-Myc/MAX complex, this compound effectively blocks this interaction with DNA, thereby preventing the transcription of genes that are crucial for cell cycle progression and proliferation.[1][2][3] This leads to cell cycle arrest and the induction of apoptosis in cancer cells.
MYRA-A , on the other hand, interferes with the DNA-binding activity of Myc family proteins without disrupting the dimerization of c-Myc and MAX.[4] It also affects the DNA binding of other Myc network proteins such as Mnt/Max and Max/Max complexes.[4] This suggests a mechanism that may involve altering the conformation of the DNA-binding domain or in some other way preventing the protein-DNA interaction. MYRA-A has been shown to induce apoptosis in a c-Myc-dependent manner, indicating that its cytotoxic effects are more pronounced in cells with elevated Myc levels.[4]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and MYRA-A, providing a direct comparison of their potency and cellular effects.
| Inhibitor | Assay | Cell Line | IC50 Value | Reference |
| This compound | c-MYC/MAX Complex Formation | - | 0.84 µM | [1][5] |
| Cell Viability | KU19-19/GEM | ~2 µM (85% inhibition) | [6] | |
| MYRA-A | Cell Viability | HOmyc3 (c-Myc overexpressing) | ~3 µM | [4] |
| Cell Viability | TGR-1 (wild-type c-Myc) | 5 µM | [4] | |
| Cell Viability | HO15.19 (c-Myc null) | ~10 µM (after 96h) | [4] | |
| Cell Viability | p493-6 B cells (Myc-on) | 18-20 µM | [4] | |
| Cell Viability | p493-6 B cells (Myc-off) | >40 µM | [4] |
Table 1: In Vitro Potency of this compound and MYRA-A
| Inhibitor | Effect | Experimental System | Observations | Reference |
| This compound | Inhibition of Myc Target Genes | Bladder Cancer Cells | Markedly decreased expression of cyclin D2, CDK4, and hTERT. | [2][3] |
| Cell Cycle Arrest & Apoptosis | Bladder Cancer Cells | Induced cell cycle arrest and apoptosis. | [2][3] | |
| In Vivo Tumor Growth | Murine Orthotopic Bladder Xenografts | 5 mg/kg intravesical instillation significantly suppressed tumor growth. | [2][3] | |
| MYRA-A | Myc-dependent Apoptosis | Rat-1 Cells (HOmyc3 vs. TGR-1) | 4-fold greater induction of apoptosis in c-Myc overexpressing cells. | [4] |
| Inhibition of Myc-driven Transformation | Cellular Assays | Inhibited Myc-driven cellular transformation. | [4] |
Table 2: Cellular and In Vivo Effects of this compound and MYRA-A
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the key methodologies used in the characterization of this compound and MYRA-A, based on the available literature.
This compound Key Experiments
1. Chromatin Immunoprecipitation (ChIP) Assay:
-
Objective: To determine if this compound inhibits the binding of the c-Myc/MAX complex to the promoter of a target gene (e.g., hTERT).
-
General Protocol:
-
Bladder cancer cells were treated with this compound.
-
Proteins were cross-linked to DNA using formaldehyde.
-
Cells were lysed, and the chromatin was sheared by sonication.
-
An antibody specific to c-Myc was used to immunoprecipitate the c-Myc/DNA complexes.
-
The cross-links were reversed, and the DNA was purified.
-
Quantitative PCR (qPCR) was performed using primers specific for the E-box region of the hTERT promoter to quantify the amount of precipitated DNA. A significant reduction in precipitated DNA in this compound-treated cells compared to control indicates inhibition of binding.
-
2. Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR):
-
Objective: To measure the effect of this compound on the mRNA expression levels of Myc target genes.
-
General Protocol:
-
Bladder cancer cells were treated with various concentrations of this compound.
-
Total RNA was extracted from the cells.
-
Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
qPCR was carried out using primers specific for Myc target genes (e.g., cyclin D2, CDK4, hTERT) and a housekeeping gene for normalization.
-
The relative expression of the target genes was calculated to determine the effect of this compound.
-
MYRA-A Key Experiments
1. Cell Viability Assay (Crystal Violet Staining):
-
Objective: To assess the effect of MYRA-A on the viability of cells with different Myc expression levels.
-
General Protocol:
-
Rat-1 cell lines with varying c-Myc expression (overexpressing, wild-type, and null) were seeded in multi-well plates.
-
Cells were treated with a range of concentrations of MYRA-A.
-
After a specified incubation period (e.g., 48-96 hours), the medium was removed, and the cells were stained with crystal violet.
-
The stained cells were solubilized, and the absorbance was measured to quantify cell viability.
-
2. Apoptosis Detection ELISA:
-
Objective: To quantify the induction of apoptosis by MYRA-A in a Myc-dependent manner.
-
General Protocol:
-
Cells were treated with MYRA-A or a vehicle control.
-
A cell death detection ELISA kit (e.g., Cell Death Detection ELISAPLUS) was used.[4] This assay typically measures cytoplasmic histone-associated DNA fragments (nucleosomes), which are indicative of apoptosis.
-
Cell lysates were added to a microplate coated with anti-histone antibodies.
-
A second anti-DNA antibody conjugated to an enzyme was added, followed by a substrate to produce a colorimetric signal.
-
The absorbance was measured to quantify the amount of apoptosis.
-
3. Electrophoretic Mobility Shift Assay (EMSA):
-
Objective: To determine if MYRA-A interferes with the DNA binding of Myc family protein complexes.
-
General Protocol:
-
Nuclear extracts were prepared from cells expressing Myc family proteins (e.g., HL60 cells).
-
A radiolabeled or fluorescently labeled DNA probe containing a consensus E-box sequence was incubated with the nuclear extract in the presence or absence of MYRA-A at various concentrations.
-
The protein-DNA complexes were separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel was visualized to observe the shift in the mobility of the probe, indicating protein binding. A reduction in the shifted band in the presence of MYRA-A indicates interference with DNA binding.
-
Summary and Conclusion
Both this compound and MYRA-A represent valuable tools for researchers studying the Myc pathway and hold potential for further therapeutic development.
-
This compound demonstrates a clear mechanism of action by directly inhibiting the DNA binding of the c-Myc/MAX complex, with a potent IC50 in the sub-micromolar range for complex formation. Its efficacy has been demonstrated in preclinical models of bladder cancer.
-
MYRA-A offers an alternative approach by interfering with the DNA binding of Myc family proteins without preventing c-Myc/MAX dimerization. A key feature of MYRA-A is its demonstrated ability to selectively induce apoptosis in cells that overexpress c-Myc, highlighting its potential for targeted cancer therapy.
The choice between these inhibitors for a specific research application will depend on the particular scientific question being addressed. For studies focused on the direct consequences of blocking the c-Myc/MAX-DNA interaction, this compound is a well-characterized tool. For investigations into Myc-dependent apoptosis and alternative mechanisms of inhibiting Myc's transcriptional activity, MYRA-A provides a unique pharmacological probe. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each inhibitor in various cancer contexts.
References
- 1. MYC inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted cellular metabolism for cancer chemotherapy with recombinant arginine-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecules that induce apoptosis in a Myc-dependent manner and inhibit Myc-driven transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of KSI-3716 with Other Chemotherapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Myc inhibitor KSI-3716 in combination with various chemotherapeutic agents. The following sections detail the synergistic potential of this compound, supported by available preclinical data, and outline experimental protocols for further investigation.
This compound is a potent small molecule inhibitor of the c-Myc transcription factor, a key driver in many human cancers.[1][2][3][4] It functions by disrupting the interaction between c-Myc and its binding partner MAX, thereby preventing the transcription of c-Myc target genes involved in cell proliferation, metabolism, and apoptosis.[1][2][3][4] This mechanism of action suggests a broad potential for synergistic activity when combined with traditional chemotherapy agents. This guide summarizes the current preclinical evidence for such combinations and provides detailed methodologies for assessing these synergistic effects.
Synergistic Effects of this compound with Chemotherapies: A Data-Driven Comparison
The therapeutic potential of this compound in combination with other chemotherapies has been most extensively studied with gemcitabine (B846) in the context of bladder cancer.[5][6] However, preclinical evidence suggests promising synergistic interactions with other agents, including paclitaxel, doxorubicin, and mitomycin C.
Established Synergy: this compound and Gemcitabine in Bladder Cancer
Studies have demonstrated a significant synergistic effect when this compound is administered sequentially after gemcitabine in bladder cancer models.[5][6] Simultaneous co-administration did not show an increased cytotoxic effect compared to this compound alone, suggesting that the timing of administration is critical for achieving synergy.[5] Sequential treatment, where gemcitabine is administered first followed by this compound, leads to a greater inhibition of cancer cell proliferation than either drug used alone.[5][6] This effect is particularly noteworthy in gemcitabine-resistant bladder cancer cells, where this compound effectively induces cell death.[5][6]
Table 1: Preclinical Data on the Combination of this compound and Gemcitabine in Bladder Cancer
| Cell Line | Treatment Schedule | Observed Effect | Supporting Data |
| KU19-19 (Gemcitabine-Resistant Bladder Cancer) | Sequential: Gemcitabine (0.1 µM for 2 days) followed by this compound (1 µM) | Greater inhibition of cell proliferation compared to single agents.[5] | Cell proliferation assays showed a marked decrease in cell number with the sequential combination.[5] |
| KU19-19 (Paclitaxel-Resistant Bladder Cancer) | This compound Monotherapy | Effective induction of cell death.[5] | Data suggests this compound can overcome resistance to other chemotherapies. |
Investigating Further Synergies: Paclitaxel, Doxorubicin, and Mitomycin C
While direct quantitative synergy data for this compound with paclitaxel, doxorubicin, and mitomycin C is not yet extensively published, there is a strong scientific rationale for these combinations. Gemcitabine-resistant bladder cancer cells have been shown to remain sensitive to these three agents, indicating a lack of cross-resistance.[5] Furthermore, the general principle of combining a c-Myc inhibitor with DNA-damaging agents or microtubule stabilizers is well-supported in the literature for other c-Myc inhibitors.
Table 2: Rationale for Combining this compound with Other Chemotherapies
| Chemotherapy Agent | Mechanism of Action | Rationale for Combination with this compound (a c-Myc Inhibitor) |
| Paclitaxel | Microtubule stabilizer, leading to mitotic arrest and apoptosis. | c-Myc inhibition can lower the threshold for apoptosis, potentially sensitizing cancer cells to paclitaxel-induced cell death. This compound has shown efficacy in paclitaxel-resistant cells.[5] |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis. | c-Myc inhibition can impair DNA repair mechanisms, enhancing the cytotoxic effects of DNA-damaging agents like doxorubicin. |
| Mitomycin C | DNA cross-linking agent, inhibiting DNA synthesis and inducing apoptosis. | Similar to doxorubicin, inhibition of c-Myc may prevent the repair of DNA damage caused by mitomycin C, leading to increased apoptosis. |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of this compound with other chemotherapies, a combination of in vitro and in vivo studies is recommended.
In Vitro Synergy Assessment
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with other chemotherapies on cancer cell lines.
1. Cell Viability Assay (MTT or CellTiter-Glo®):
- Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination, for 48-72 hours.
- Data Analysis: Measure cell viability and calculate the half-maximal inhibitory concentration (IC50) for each drug. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
- Treatment: Treat cells with IC50 concentrations of each drug alone and in combination for 24-48 hours.
- Staining and Flow Cytometry: Stain cells with Annexin V-FITC and propidium iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.
3. Clonogenic Assay:
- Treatment and Plating: Treat cells with drugs for a defined period, then plate a low density of cells and allow them to form colonies over 1-2 weeks.
- Quantification: Stain and count the colonies to determine the surviving fraction.
In Vivo Synergy Assessment
Objective: To evaluate the in vivo efficacy of this compound combination therapy in a tumor xenograft model.
1. Xenograft Model Establishment:
- Inject cancer cells subcutaneously into the flank of immunocompromised mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Treatment Groups:
- Randomize mice into the following treatment groups:
- Vehicle control
- This compound alone
- Chemotherapy agent alone
- This compound in combination with the chemotherapy agent (both simultaneous and sequential administration schedules should be tested based on in vitro findings).
3. Treatment Administration and Monitoring:
- Administer drugs via an appropriate route (e.g., intraperitoneal, intravenous, or intravesical for bladder cancer models).
- Measure tumor volume and body weight 2-3 times per week.
4. Endpoint Analysis:
- At the end of the study, euthanize mice and excise tumors for weight measurement and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
- Analyze tumor growth inhibition (TGI) for each treatment group.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
c-Myc Signaling Pathway and Points of Intervention
The following diagram illustrates the central role of the c-Myc signaling pathway in cancer cell proliferation and survival, and how this compound and conventional chemotherapies can intervene.
Caption: c-Myc pathway and therapeutic intervention points.
Experimental Workflow for In Vivo Synergy Assessment
The following diagram outlines the key steps in conducting an in vivo study to assess the synergistic effects of this compound with another chemotherapy agent.
Caption: Workflow for in vivo assessment of drug synergy.
References
- 1. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of c-Myc Inhibition: A Comparative Analysis of KSI-3716's Anti-Tumor Activity
A critical analysis of the available preclinical data on the c-Myc inhibitor, KSI-3716, reveals promising anti-tumor activity, particularly in bladder cancer models. However, a comprehensive cross-validation of these findings by independent research groups remains conspicuously absent in the current scientific literature. This guide provides a detailed overview of the primary data supporting this compound's efficacy, alongside a comparative look at other c-Myc inhibitors, to offer researchers and drug development professionals a transparent perspective on its current standing and future potential.
The transcription factor c-Myc is a pivotal regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers.[1][2] This has made it a highly sought-after, albeit challenging, therapeutic target.[1][2][3] Small molecule inhibitors that disrupt the c-Myc/MAX protein-protein interaction or their binding to DNA are of significant interest. This compound is one such small molecule designed to block the binding of the c-Myc/MAX heterodimer to its target gene promoters.[2][4][5]
Quantitative Assessment of Anti-Tumor Efficacy
The primary body of evidence for this compound's anti-tumor effects originates from a series of studies focused on bladder cancer, including models resistant to the chemotherapeutic agent gemcitabine.[6]
In Vitro Cytotoxicity
This compound has demonstrated dose-dependent cytotoxic effects on various bladder cancer cell lines. Notably, its efficacy was found to be significantly greater than the first-generation c-Myc inhibitor, 10058-F4.[6]
| Cell Line | Drug | IC50 (approx. µM) | Concentration for Significant Effect | Reference |
| KU19-19 | This compound | Not explicitly stated | 30% survival inhibition at 3 µM (12h) | [4] |
| T24 | This compound | Not explicitly stated | 30% survival inhibition at 3 µM (12h) | [4] |
| KU19-19/GEM (Gemcitabine-resistant) | This compound | Not explicitly stated | 85% survival inhibition at 2 µM | [6] |
| KU19-19/GEM (Gemcitabine-resistant) | 10058-F4 | No inhibition up to 10 µM | No inhibition up to 10 µM | [6] |
In Vivo Tumor Growth Inhibition
In a murine orthotopic bladder cancer model, intravesical instillation of this compound led to a significant suppression of tumor growth with minimal systemic toxicity.[4]
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Murine orthotopic bladder xenografts (Ku7-Luc cells) | This compound | 5 mg/kg, intravesically, twice weekly for 3 weeks | Significant suppression of tumor growth | [4] |
| Nude mice with KU19-19 xenografts | Gemcitabine | Not specified | Initial suppression, followed by relapse | [6] |
| Nude mice with KU19-19/GEM xenografts | Gemcitabine + this compound (sequential) | Not specified | Greater inhibition than either drug alone | [6] |
Comparative Landscape of c-Myc Inhibitors
While independent validation for this compound is lacking, comparing its reported activity with that of other c-Myc inhibitors studied by various groups can provide context.
| Inhibitor | Mechanism of Action | Reported In Vivo Activity | Key Limitations |
| This compound | Blocks c-Myc/MAX binding to target gene promoters.[2][4][5] | Effective in a mouse orthotopic bladder cancer model.[4] | Data originates from a single research group; lacks independent validation. |
| 10058-F4 | Inhibits c-Myc/MAX dimerization. | Failed to reduce tumor growth in human prostate cancer xenografts due to rapid metabolic clearance.[7] | Low metabolic stability and poor in vivo efficacy.[7] |
| KJ-Pyr-9 | Inhibits c-Myc/MAX dimerization. | Inhibited tumor growth in a human triple-negative breast cancer xenograft model with no acute toxicity.[7] | Further independent in vivo studies are needed. |
| Mycro3 | Induces c-Myc protein degradation. | Significantly attenuated tumor growth in xenograft models of lung and breast cancer. | Further preclinical development and validation are ongoing. |
| MYCMI-6 | Disrupts c-Myc/MAX dimerization. | Decreased proliferation and increased apoptosis in a Myc-driven tumor xenograft model.[3] | Further independent in vivo studies are needed. |
Experimental Methodologies
The following protocols are based on the key studies published on this compound.
Cell Viability and Proliferation Assays
-
Cell Lines: Human bladder cancer cell lines (e.g., KU19-19, T24) and gemcitabine-resistant derivatives (KU19-19/GEM).[4][6]
-
Treatment: Cells were seeded and treated with varying concentrations of this compound for specified durations (e.g., 12, 24, 48 hours).[4]
-
Analysis: Cell viability was assessed using cytotoxicity assays. DNA synthesis and proliferation were measured using EdU (5-ethynyl-2'-deoxyuridine) incorporation assays.[6]
In Vivo Orthotopic Bladder Cancer Model
-
Animal Model: Female BALB/c nude mice.[4]
-
Tumor Implantation: Ku7-Luc cells were instilled into the bladders of the mice via a catheter.[4]
-
Treatment Regimen: The experimental group received intravesical instillations of this compound (5 mg/kg) twice a week for three weeks. The control group received the solvent.[4]
-
Monitoring: Tumor growth was monitored non-invasively through luminescence imaging.[4]
-
Endpoint Analysis: Histological analysis of the bladder and other major organs was performed to assess tumor suppression and systemic toxicity.[4]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow of the in vivo studies.
Caption: Mechanism of action of this compound.
References
- 1. Demystifying the Druggability of the MYC Family of Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. auajournals.org [auajournals.org]
- 5. dovepress.com [dovepress.com]
- 6. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting the c-Myc Oncoprotein
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers. Its central role in tumorigenesis has made it a highly sought-after, albeit challenging, therapeutic target. This guide provides a detailed, data-driven comparison of KSI-3716 and other prominent small molecule inhibitors of c-Myc, offering insights into their mechanisms of action, potency, and the experimental frameworks used for their evaluation.
Overview of c-Myc Inhibitors
Small molecule inhibitors targeting c-Myc can be broadly categorized into direct and indirect inhibitors. Direct inhibitors interfere with the crucial protein-protein interaction between c-Myc and its obligate binding partner, Max, thereby preventing the formation of a functional transcriptional complex. Indirect inhibitors, on the other hand, target cellular machinery and pathways upon which c-Myc-driven cellular processes are dependent. This comparison focuses on a selection of well-characterized inhibitors from both classes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) and other key quantitative data for this compound and other selected c-Myc inhibitors across various cancer cell lines. This data provides a snapshot of their relative potencies and cellular activities.
| Inhibitor | Mechanism of Action | Target Interaction | IC50 / Kd | Cell Line(s) | Reference(s) |
| This compound | Direct Inhibitor | Blocks c-Myc/Max binding to target gene promoters | IC50 = 0.84 µM (EMSA) | Bladder Cancer (Ku19-19, T24) | [1][2] |
| 10058-F4 | Direct Inhibitor | Prevents c-Myc-Max dimerization | IC50 ~ 34-70 µM (Cell Viability) | HL60, Jurkat, Ramos | [3][4] |
| JQ1 | Indirect Inhibitor | Inhibits BET bromodomain protein BRD4, reducing c-Myc transcription | IC50 = 0.004-10.36 µM (Cell Viability) | Multiple Myeloma, Lung, Ovarian, Endometrial Cancer | [5][6][7][8] |
| MYCMI-6 | Direct Inhibitor | Binds to the c-Myc bHLHZip domain, inhibiting c-Myc/Max interaction | Kd = 1.6 µM; IC50 < 0.5 µM (Cell Viability) | Burkitt's Lymphoma, Neuroblastoma, Breast Cancer | [9][10][11] |
| Omomyc | Direct Inhibitor | Dominant negative; forms non-functional heterodimers with c-Myc and Max | Not a typical small molecule; acts as a mini-protein | Various cancer models | [12][13][14][15][16] |
Mechanisms of Action and Signaling Pathways
The efficacy of these inhibitors stems from their distinct points of intervention within the c-Myc signaling cascade.
c-Myc Signaling Pathway and Inhibitor Targets
c-Myc, upon heterodimerization with Max, binds to E-box sequences in the promoter regions of target genes, driving the transcription of genes involved in cell cycle progression, metabolism, and protein synthesis.
Caption: The c-Myc signaling pathway and points of intervention for various small molecule inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of c-Myc inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to detect the inhibition of c-Myc/Max binding to its DNA consensus sequence.[17][18][19][20][21]
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the E-box consensus sequence (5'-CACGTG-3'). Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: In a final volume of 20 µL, combine recombinant c-Myc and Max proteins (or nuclear extract containing these proteins) with the labeled probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Inhibitor Treatment: For experimental samples, pre-incubate the c-Myc/Max proteins with varying concentrations of the inhibitor (e.g., this compound) for 20-30 minutes at room temperature before adding the labeled probe.
-
Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide (B121943) in 0.5x TBE buffer). Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
Detection: Visualize the probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the migration of the probe indicates protein-DNA binding. A reduction in the shifted band in the presence of the inhibitor demonstrates its disruptive activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm that c-Myc inhibitors block the association of the c-Myc/Max complex with the promoters of its target genes in a cellular context.[22][23][24][25][26]
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to c-Myc (or a control IgG) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known c-Myc target genes (e.g., CCND2, CDK4, hTERT) to quantify the amount of immunoprecipitated DNA. A decrease in the amount of amplified DNA in inhibitor-treated cells compared to control cells indicates reduced c-Myc binding.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of c-Myc inhibitors on cancer cell lines.[27][28]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel c-Myc inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a novel c-Myc inhibitor.
Conclusion
The landscape of c-Myc inhibitors is rapidly evolving, with a diverse array of molecules demonstrating promising preclinical activity. This compound stands as a potent direct inhibitor of the c-Myc/Max interaction with demonstrated efficacy in bladder cancer models.[1][29][30][31] When compared to other inhibitors, it is evident that both direct and indirect targeting strategies hold therapeutic potential. The choice of inhibitor and its potential clinical application will likely depend on the specific cancer type, the genetic context of the tumor, and the desired therapeutic window. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel anti-cancer therapies targeting the formidable c-Myc oncoprotein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. auajournals.org [auajournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy | PLOS One [journals.plos.org]
- 14. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tesisenred.net [tesisenred.net]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. licorbio.com [licorbio.com]
- 19. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]
- 21. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 22. bosterbio.com [bosterbio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. urotoday.com [urotoday.com]
- 31. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Review of the c-Myc Inhibitor KSI-3716 for Non-Muscle Invasive Bladder Cancer
An in-depth comparison of the novel c-Myc inhibitor, KSI-3716, with standard intravesical chemotherapies for non-muscle invasive bladder cancer (NMIBC), supported by preclinical data. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action, efficacy, and experimental protocols in the context of current therapeutic alternatives.
Abstract
This compound is a novel small molecule inhibitor of the c-Myc oncogene, a critical driver in many human cancers, including bladder cancer. Preclinical studies have positioned this compound as a potential intravesical therapeutic agent for non-muscle invasive bladder cancer (NMIBC). This guide provides a detailed review of the existing preclinical data for this compound and compares its performance with established intravesical chemotherapies: Mitomycin C, Gemcitabine, and Epirubicin (B1671505). While clinical trial data for this compound is not yet available, this comparative analysis of preclinical findings offers valuable insights into its potential as a future NMIBC treatment.
Introduction to this compound and Current NMIBC Treatments
Non-muscle invasive bladder cancer accounts for approximately 75% of all bladder cancer cases. The standard of care for NMIBC typically involves transurethral resection of the bladder tumor (TURBT), often followed by adjuvant intravesical therapy to reduce the high rates of recurrence and progression.[1] Commonly used intravesical agents include chemotherapeutics such as Mitomycin C, Gemcitabine, and Epirubicin, as well as the immunotherapy agent Bacillus Calmette-Guérin (BCG).[2][3]
Despite these interventions, a significant number of patients experience disease recurrence, and some progress to muscle-invasive disease, necessitating more aggressive treatments like radical cystectomy.[1] This highlights the urgent need for novel and more effective intravesical therapies.
This compound has emerged as a promising candidate. It is a potent inhibitor of c-Myc, a transcription factor that is frequently deregulated in cancer and plays a crucial role in cell proliferation, growth, and apoptosis.[4][5] By targeting the c-Myc signaling pathway, this compound offers a distinct mechanism of action compared to traditional DNA-damaging chemotherapeutics.
Mechanism of Action of this compound
This compound functions by directly interfering with the transcriptional activity of c-Myc.[4] The c-Myc protein forms a heterodimer with MAX (Myc-associated factor X), which then binds to specific DNA sequences known as E-boxes in the promoter regions of its target genes. This binding initiates the transcription of genes involved in cell cycle progression, metabolism, and protein synthesis.[6]
This compound specifically blocks the binding of the c-MYC/MAX heterodimer to these E-box sequences on target gene promoters.[4][7] This inhibition leads to the downregulation of c-Myc target genes, such as cyclin D2, CDK4, and hTERT, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4][7]
Preclinical Efficacy of this compound
In Vitro Studies
Preclinical evaluations of this compound in bladder cancer cell lines have demonstrated its potent cytotoxic effects.
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Citation |
| - | c-MYC/MAX/DNA Complex Formation | IC50 = 0.84 µM | Dose-dependent inhibition of complex formation. | [4] |
| Ku19-19 | Cell Cytotoxicity | 3 µM (12h) | 30% inhibition of cell survival. | [8] |
| T24 | Cell Cytotoxicity | 3 µM (12h) | 30% inhibition of cell survival. | [8] |
| Ku19-19 | Cell Cytotoxicity | 3-10 µM (48h) | 60-75% inhibition of cell survival. | [8] |
| T24 | Cell Cytotoxicity | 3-10 µM (48h) | 60-75% inhibition of cell survival. | [8] |
| KU19-19/GEM (Gemcitabine-resistant) | Cell Cytotoxicity | 2 µM | 85% inhibition of cell survival. | [9][10] |
| KU19-19/GEM (Gemcitabine-resistant) | EdU Incorporation | 2 µM | Marked inhibition of DNA synthesis. | [9] |
Note: A direct comparison of IC50 values with other agents is challenging due to variations in experimental conditions across different studies.
In Vivo Studies
The in vivo efficacy of this compound was evaluated in a murine orthotopic bladder xenograft model, which mimics human NMIBC.
Table 2: In Vivo Efficacy of this compound in a Murine Orthotopic Bladder Cancer Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Citation |
| Murine orthotopic bladder xenografts | Intravesical this compound | 5 mg/kg, twice weekly for 3 weeks | Significant suppression of tumor growth with minimal systemic toxicity. | [4][5][7] |
Comparison with Standard Intravesical Chemotherapies
A direct head-to-head preclinical comparison of this compound with Mitomycin C, Gemcitabine, and Epirubicin is not available in the published literature. The following tables summarize the available preclinical data for these standard agents to provide a contextual comparison.
Mitomycin C
Mitomycin C is an antitumor antibiotic that acts as a DNA alkylating agent, leading to DNA cross-linking and inhibition of DNA synthesis.[11]
Table 3: Preclinical Data for Mitomycin C in Bladder Cancer
| Cell Line | Assay | Concentration | Effect | Citation |
| T24, TCCSUP, 5637 | ICAM-1 Expression | Up to 0.5 mg/mL | Increased ICAM-1 surface expression with minimal cytotoxicity. | [12] |
| AY-27 (rat) | In Vivo (Orthotopic) | 1 mg/mL (3 mM) | Tumor growth inhibition. | [13] |
| UM-UC-3 | In Vivo (Orthotopic) | 3.3 mg/kg | Decrease in tumor growth and increase in apoptosis. | [14][15] |
Gemcitabine
Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to apoptosis.[3]
Table 4: Preclinical Data for Gemcitabine in Bladder Cancer
| Cell Line | Assay | IC50 | Citation |
| T24 | Cytotoxicity | 24.35 ± 1.12 µM | [16] |
| RT4 | Cytotoxicity | 12.55 ± 0.62 µM | [16] |
| 5637 | In Vivo (Orthotopic) | - | Tumor growth inhibition. |
Epirubicin
Epirubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death.[2][17]
Experimental Protocols
This compound Experimental Protocols
-
c-MYC/MAX/DNA Complex Formation Assay (Electrophoretic Mobility Shift Assay - EMSA): This assay was used to determine the ability of this compound to inhibit the binding of the c-MYC/MAX complex to its DNA target.[5][7]
-
Cell Cytotoxicity Assay: Bladder cancer cells (Ku19-19, T24) were seeded and treated with varying concentrations of this compound for different durations (12, 24, 48 hours). Cell viability was then measured to determine the cytotoxic effects.[4][8]
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: This assay was performed to measure the effect of this compound on DNA synthesis and cell proliferation.[9][10]
-
Murine Orthotopic Bladder Xenograft Model: Human bladder cancer cells were instilled into the bladders of immunodeficient mice to establish orthotopic tumors. These mice were then treated with intravesical instillations of this compound or a vehicle control. Tumor growth was monitored using noninvasive luminescence imaging.[4][5][7]
Discussion and Future Perspectives
The preclinical data for this compound are promising, suggesting its potential as a novel intravesical agent for NMIBC. Its unique mechanism of action, targeting the c-Myc oncogene, could offer an advantage, particularly in tumors with c-Myc overexpression. The potent cytotoxicity observed in both gemcitabine-sensitive and -resistant bladder cancer cell lines is a significant finding, suggesting that this compound could be effective in patients who have failed standard chemotherapy.[9]
However, the lack of clinical trial data for this compound is a major limitation in assessing its true therapeutic potential. Further studies are required to evaluate its safety, pharmacokinetics, and efficacy in humans.
A direct comparison with standard-of-care agents is challenging due to the heterogeneity of preclinical models and experimental designs across different studies. Head-to-head preclinical studies comparing this compound with Mitomycin C, Gemcitabine, and Epirubicin in the same models would provide a more definitive assessment of its relative efficacy.
Conclusion
This compound has demonstrated significant preclinical activity against bladder cancer through its targeted inhibition of the c-Myc signaling pathway. The available in vitro and in vivo data support its further development as a potential intravesical therapy for NMIBC. Future clinical trials are warranted to establish the safety and efficacy of this compound in this patient population and to determine its place in the NMIBC treatment landscape.
References
- 1. Preclinical models for bladder cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CareAcross [careacross.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. urotoday.com [urotoday.com]
- 6. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auajournals.org [auajournals.org]
- 9. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. oncolink.org [oncolink.org]
- 12. researchgate.net [researchgate.net]
- 13. Increased Anticancer Efficacy of Intravesical Mitomycin C Therapy when Combined with a PCNA Targeting Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. Gemcitabine hydrochloride microspheres used for intravesical treatment of superficial bladder cancer: a comprehensive in vitro/ex vivo/in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II study of prophylactic intravesical chemotherapy with epirubicin in the treatment of superficial bladder cancer. Tokyo Women's Medical College Bladder Cancer Collaborating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KSI-3716: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like KSI-3716, a potent c-Myc inhibitor, are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the safety profile of this compound. As with any research chemical, adherence to standard laboratory safety protocols is the first line of defense.
Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE, including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Engineering Controls: Work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste receptacles. The following procedures are based on general best practices for chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.
-
Waste Segregation and Collection:
-
All waste materials containing this compound, including unused solid compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be collected in a designated hazardous waste container.
-
The waste container must be chemically compatible with this compound and any solvents used. It should be in good condition with a secure, leak-proof lid.
-
-
Labeling of Waste Containers:
-
Properly label the hazardous waste container with the full chemical name, "this compound," and any other components of the waste stream (e.g., solvents used). Avoid using abbreviations or chemical formulas.
-
The label should also include the date of waste generation and the name of the principal investigator or laboratory responsible.
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.
-
After appropriate rinsing, deface or remove the original label before disposing of the empty container according to your institution's guidelines for rinsed chemical containers.
-
-
Arranging for Waste Pickup:
-
Once the hazardous waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Key Compound Information
For quick reference, the following table summarizes key data for this compound.
| Property | Value |
| Product Name | This compound |
| Catalog Number | HY-12703 |
| CAS Number | 1151813-61-4 |
| Molecular Formula | C₁₇H₁₁BrCl₂N₂O₂ |
| Intended Use | For research use only.[1] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Mechanism of Action: c-Myc Inhibition
This compound is a potent inhibitor of the c-Myc protein. Its mechanism of action involves the disruption of the interaction between c-Myc and its binding partner, MAX. This interference prevents the c-Myc/MAX heterodimer from binding to the promoters of its target genes, thereby inhibiting their transcription. This ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells where c-Myc is overexpressed.
The following diagram illustrates the signaling pathway impacted by this compound.
By adhering to these disposal procedures and understanding the nature of this compound, laboratory professionals can ensure a safe working environment and contribute to the responsible conduct of research. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling KSI-3716
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of KSI-3716, a potent c-Myc inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol generation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize risks. The following operational plan outlines the key steps for safe usage, from preparation to disposal.
Engineering Controls and Work Practices
| Control/Practice | Description |
| Ventilation | Handle this compound in a chemical fume hood to minimize inhalation exposure. |
| Preventing Contact | Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spill Management | In case of a spill, immediately evacuate the area and follow established laboratory spill cleanup procedures. Use appropriate absorbent materials and decontaminate the area. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, vials) | Place all contaminated disposable materials in a designated, sealed, and properly labeled hazardous waste container. |
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal of this compound.
This procedural diagram outlines the critical steps for safely handling this compound, from initial preparation and experimentation to the final cleanup and disposal, ensuring a secure laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
